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  • Product: L-Tyrosine, N-(1-oxotridecyl)-
  • CAS: 823817-12-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of L-Tyrosine, N-(1-oxotridecyl)- in Lipid Bilayers: A Comprehensive Technical Guide

Executive Summary L-Tyrosine, N-(1-oxotridecyl)- , commonly referred to as N-tridecanoyl-L-tyrosine , is a synthetic and endogenous-like N-acyl aromatic amino acid (NA-ArAA)[1]. Structurally, it consists of a 13-carbon s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Tyrosine, N-(1-oxotridecyl)- , commonly referred to as N-tridecanoyl-L-tyrosine , is a synthetic and endogenous-like N-acyl aromatic amino acid (NA-ArAA)[1]. Structurally, it consists of a 13-carbon saturated acyl chain linked via an amide bond to the amino group of an L-tyrosine headgroup. In biophysical and pharmacological contexts, this molecule acts as a potent amphiphilic membrane modifier and a putative lipid signaling molecule[1][2].

This technical guide explores the exact mechanisms by which N-tridecanoyl-L-tyrosine partitions into lipid bilayers, alters membrane mechanics, and modulates cellular signaling and viability. By bridging thermodynamic causality with self-validating experimental protocols, this whitepaper provides a robust framework for researchers investigating NA-ArAAs in drug delivery, antimicrobial development, and mechanotransduction.

Physicochemical Properties & Thermodynamics of Partitioning

The interaction between N-tridecanoyl-L-tyrosine and lipid bilayers is fundamentally driven by its amphiphilic architecture. The molecule's behavior in aqueous and lipid environments is dictated by the thermodynamic drive to minimize the exposure of its hydrophobic tridecanoyl chain to water, while maximizing the hydrogen-bonding potential of its polar headgroup[3].

The Hydrophobic Effect and Bilayer Insertion

When introduced to an aqueous environment containing lipid bilayers, the 13-carbon acyl chain spontaneously inserts into the hydrophobic core of the membrane. This chain length (C13) is highly significant: it is long enough to provide a strong thermodynamic driving force for partitioning (via the hydrophobic effect) but short enough to maintain a functional critical micelle concentration (CMC) in the sub-millimolar range, preventing immediate membrane solubilization at low doses[4].

Interfacial Anchoring

While the tail inserts into the acyl core, the bulky, aromatic L-tyrosine headgroup anchors strictly at the lipid-water interface. This positioning is stabilized by a complex network of interactions:

  • Hydrogen Bonding: The phenol hydroxyl (-OH), carboxylate (-COO⁻), and amide (-NH) groups form H-bonds with the phosphate and carbonyl oxygen atoms of native phospholipids[3].

  • Cation- π Interactions: The aromatic phenolic ring can engage in cation- π interactions with the positively charged choline headgroups of phosphatidylcholine (PC) lipids.

Table 1: Estimated Physicochemical and Bilayer Parameters
ParameterEstimated RangeBiophysical Significance
Critical Micelle Concentration (CMC) 0.10 – 0.50 mMThreshold for the transition from bilayer insertion to micellar solubilization[5].
Headgroup Cross-Sectional Area ( a0​ ) ~60 – 70 ŲThe bulky aromatic headgroup induces positive spontaneous curvature in the bilayer.
Optimal Antimicrobial Chain Length C10 – C14C13 falls perfectly within the maximum efficacy "cut-off" for bacterial membrane disruption[4].

Mechanisms of Bilayer Modulation

The insertion of N-tridecanoyl-L-tyrosine does not merely occupy space; it fundamentally alters the physical mechanics of the lipid bilayer.

Alteration of the Lateral Pressure Profile (LPP)

Native phospholipid bilayers maintain a specific lateral pressure profile, balancing the repulsive forces of the headgroups with the attractive forces of the hydrophobic core. N-tridecanoyl-L-tyrosine possesses a single acyl chain but a massive, sterically demanding headgroup, giving the molecule a distinct "wedge" or conical shape.

  • Causality: As the bulky tyrosine headgroups crowd the lipid-water interface, lateral pressure in the headgroup region increases drastically. To relieve this stress, the membrane induces a positive spontaneous curvature .

Phase Behavior and Membrane Fluidity

At sub-lytic concentrations, the intercalation of the tridecanoyl chain disrupts the highly ordered, cooperative van der Waals packing of native lipid tails (e.g., in DPPC or POPC membranes). This disruption lowers the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the bilayer, effectively increasing membrane fluidity and permeability at physiological temperatures[3].

Concentration-Dependent Membrane Permeabilization

As the concentration of N-tridecanoyl-L-tyrosine approaches its CMC, the induced positive curvature exceeds the stability threshold of the lamellar phase. The membrane undergoes a phase transition from a planar bilayer to mixed micelles. This detergent-like effect creates transient pores, leading to the leakage of intracellular contents—a mechanism that underpins the potent antibacterial activity observed for C10-C14 N-acyl tyrosines[4].

Mechanism cluster_bilayer Lipid Bilayer Partitioning N_Tyrosine N-(1-oxotridecyl)-L-Tyrosine (N-tridecanoyl-L-tyrosine) Headgroup Tyrosine Headgroup (Interfacial H-Bonding & Pi-Cation) N_Tyrosine->Headgroup Polar anchor Tail Tridecanoyl Tail (Hydrophobic Core Insertion) N_Tyrosine->Tail Hydrophobic insertion Curvature Positive Membrane Curvature & Lateral Pressure Shift Headgroup->Curvature Bulky wedge shape Tail->Curvature Acyl chain mismatch Signaling GPCR / TRP Channel Modulation (Lipid Signaling) Curvature->Signaling Mechanotransduction Lysis Membrane Permeabilization (At > CMC) Curvature->Lysis High concentration

Mechanistic pathways of N-tridecanoyl-L-tyrosine insertion and bilayer modulation.

Biological Implications: Lipid Signaling & Antimicrobial Action

The biophysical changes induced by N-tridecanoyl-L-tyrosine have profound biological consequences, categorizing the molecule as both a signaling lipid and a membrane-disrupting agent.

Receptor Modulation via Mechanotransduction

Long-chain N-acyl amides are structurally related to endocannabinoids (like anandamide) and act as endogenous signaling molecules[1]. Research has demonstrated that N-acyl amino acids can activate specific G-protein-coupled receptors (GPCRs), such as GPR132/G2A[2].

  • Causality: While direct ligand-receptor binding occurs, the modulation of integral membrane proteins is also heavily influenced by mechanotransduction . The altered lateral pressure profile redistributes mechanical stress against the transmembrane helices of GPCRs and TRP channels, allosterically shifting them into active or inactive conformations.

Antimicrobial Efficacy

Surfactants with C10 to C14 alkyl chains exhibit a specific "cut-off" effect where their antibacterial activity peaks[4]. N-tridecanoyl-L-tyrosine (C13) is highly effective at partitioning into bacterial cell membranes, overcoming the lipopolysaccharide (LPS) or peptidoglycan layers, and inducing rapid cell lysis via the mixed-micelle permeabilization mechanism described in Section 2.3.

Self-Validating Experimental Protocols

To empirically validate the mechanistic claims regarding bilayer disruption and phase alteration, the following self-validating protocols must be employed.

Protocol 1: Calcein Leakage Assay (Membrane Permeabilization)

This assay quantifies the ability of N-tridecanoyl-L-tyrosine to induce pore formation and membrane lysis[3]. It relies on the self-quenching property of calcein at high concentrations.

  • Vesicle Preparation: Hydrate a POPC lipid film with a buffer containing 50 mM calcein. Extrude the suspension through 100 nm polycarbonate membranes to form Large Unilamellar Vesicles (LUVs).

  • Purification: Remove unencapsulated calcein using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column.

  • Baseline Establishment: Measure the baseline fluorescence ( F0​ ) of the purified LUVs in standard buffer (Excitation: 490 nm, Emission: 520 nm).

  • Titration: Inject escalating aliquots of N-tridecanoyl-L-tyrosine (0.01 mM to 2.0 mM). Record the steady-state fluorescence ( Ft​ ) after 5 minutes of equilibration per dose.

  • Internal Standardization (Self-Validation): Add 0.1% Triton X-100 to completely solubilize the LUVs. This yields the maximum possible fluorescence ( Fmax​ ), validating that the vesicles were properly loaded and providing an absolute reference point.

  • Data Processing: Calculate the percentage of membrane leakage using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] × 100

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the impact of the surfactant on the lipid cooperativity and phase transition temperature ( Tm​ ).

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) of DPPC co-dissolved with varying molar ratios of N-tridecanoyl-L-tyrosine (0, 1, 5, and 10 mol%).

  • Equilibration: Degas the samples under a vacuum to prevent bubble formation during heating. Load the samples into the DSC sample cell, using pure buffer in the reference cell.

  • Thermal Scanning: Perform thermal scans from 20°C to 60°C at a highly controlled rate of 1°C/min.

  • Validation: The 0 mol% control must clearly display the native DPPC pre-transition (~35°C) and main transition (~41°C) peaks to validate the calibration of the calorimeter.

  • Analysis: Quantify the shift in Tm​ and the broadening of the transition peak (enthalpy ΔH ). A downward shift in Tm​ and a broadened peak confirm that the N-acyl tyrosine is intercalating between lipid tails and disrupting van der Waals cooperativity.

Workflow cluster_assays Biophysical Assays Prep 1. LUV Preparation (POPC/DPPC + Calcein) Titration 2. N-acyl Tyrosine Titration (0.01 to 2.0 mM) Prep->Titration Leakage Calcein Leakage Assay (Fluorescence Dequenching) Titration->Leakage DSC DSC Analysis (Phase Transition Tm Shift) Titration->DSC MD MD Simulations (Lateral Pressure Profiling) Titration->MD Analysis Data Integration: Membrane Disruption vs. Signaling Leakage->Analysis DSC->Analysis MD->Analysis

Self-validating experimental workflow for quantifying lipid bilayer disruption.

References

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids Frontiers in Molecular Biosciences[Link]

  • l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds Comptes Rendus Chimie[Link]

  • Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study Langmuir (ACS Publications)[Link]

  • Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of commendamide, a GPCR G2A/132 agonist Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Exploratory

Solubility Profile and pKa of L-Tyrosine, N-(1-oxotridecyl)- in Aqueous Media: A Technical Guide for Formulation Scientists

L-Tyrosine, N-(1-oxotridecyl)- , commonly referred to as N-tridecanoyl-L-tyrosine, is a highly specialized amphiphilic molecule belonging to the class of N-acyl aromatic amino acids. Structurally, it consists of a 13-car...

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Author: BenchChem Technical Support Team. Date: April 2026

L-Tyrosine, N-(1-oxotridecyl)- , commonly referred to as N-tridecanoyl-L-tyrosine, is a highly specialized amphiphilic molecule belonging to the class of N-acyl aromatic amino acids. Structurally, it consists of a 13-carbon hydrophobic acyl tail (tridecanoyl group) conjugated via an amide bond to the alpha-amino group of L-tyrosine. This structural motif places it within a unique family of endocannabinoid-related lipids and lipoamino acids[1].

For drug development professionals and formulation scientists, understanding the physicochemical boundaries of this molecule—specifically its ionization profile (pKa) and aqueous solubility—is paramount. Because N-acyl amino acid surfactants are inherently pH-sensitive[2], their behavior in aqueous media dictates their utility as permeation enhancers, self-assembling micellar carriers, or active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth mechanistic analysis of the pKa and solubility profile of N-tridecanoyl-L-tyrosine, supported by self-validating experimental protocols.

Ionization Dynamics and pKa Profiling

Unlike free L-tyrosine, which exists as a zwitterion at physiological pH, the N-acylation of the alpha-amino group eliminates its basicity. Consequently, N-tridecanoyl-L-tyrosine functions as a diprotic acid with two distinct ionizable moieties:

  • The Carboxylic Acid Group (-COOH): The pKa of the carboxyl group in N-acyl amino acids is typically ≤ 3.49[3]. For N-tridecanoyl-L-tyrosine, the predicted intrinsic pKa is approximately 3.2 .

  • The Phenolic Hydroxyl Group (-OH): The aromatic hydroxyl group of the tyrosine moiety has a higher pKa, typically around 9.8 to 10.2 .

The Micellar Microenvironment Effect

It is critical to understand that the apparent pKa of the carboxyl group shifts depending on the concentration of the surfactant. Below the Critical Micelle Concentration (CMC), the pKa reflects the monomeric state. However, once micelles form, the dense accumulation of negative charges (COO⁻) at the micelle-water interface creates an electrostatic penalty for further deprotonation. This microenvironmental shielding forces the apparent pKa of the remaining carboxyl groups to shift slightly higher (often by 0.5 to 1.0 pH units) to minimize electrostatic repulsion.

pKa_Transitions State1 Protonated State (pH < 3.0) COOH, OH Highly Insoluble State2 Mono-Anionic State (pH 4.0 - 9.0) COO-, OH Micelle Forming State1->State2 pKa1 ≈ 3.2 (Carboxyl Deprotonation) State3 Di-Anionic State (pH > 10.0) COO-, O- Highly Soluble State2->State3 pKa2 ≈ 9.8 (Phenolic Deprotonation)

Figure 1: Protonation state transitions of N-tridecanoyl-L-tyrosine across the pH spectrum.

Aqueous Solubility and Micellization Thermodynamics

The solubility of N-tridecanoyl-L-tyrosine is strictly governed by its ionization state and the hydrophobic effect driven by its C13 acyl chain. The length of the acyl chain is inversely proportional to the CMC and directly correlates with the molecule's hydrophobicity[2][4].

  • Acidic Media (pH < 3.0): The molecule is fully protonated and electrically neutral. The dominant intermolecular forces are hydrophobic interactions between the C13 chains and hydrogen bonding between the amide/carboxyl groups. In this state, the molecule is practically insoluble in water and may precipitate as a crystalline solid or form a hydrogel network[5].

  • Physiological Media (pH 6.0 - 8.0): The carboxyl group is deprotonated, yielding a mono-anionic amphiphile. At these pH levels, N-acyl amino acids exist in the carboxylate form and behave as anionic surfactants[3]. The molecule dissolves up to its CMC (typically in the low millimolar range for C13 chains). Above the CMC, it self-assembles into spherical or elongated micelles.

  • Alkaline Media (pH > 10.0): Both the carboxyl and phenolic groups are deprotonated. The resulting dianion exhibits maximum aqueous solubility. However, the increased charge density at the headgroup leads to strong electrostatic repulsion, which can disrupt micellar packing and increase the CMC.

Quantitative Data Synthesis

The following table summarizes the expected physicochemical behavior of N-tridecanoyl-L-tyrosine based on the structural homology of N-acyl amino acid surfactants.

pH RangeDominant SpeciesNet ChargeAqueous SolubilityMicellization Behavior
pH 1.0 - 3.0 Protonated (COOH, OH)0< 0.01 mg/mL (Insoluble)None (Precipitation / Gelation)
pH 5.0 - 8.0 Mono-anionic (COO⁻, OH)-1Soluble up to CMCForms micelles (CMC ≈ 1.5 - 3.0 mM)
pH 10.0+ Di-anionic (COO⁻, O⁻)-2> 50 mg/mL (Highly Soluble)Micellar disruption due to repulsion

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the characterization of lipoamino acids requires self-validating experimental designs. Relying on a single analytical technique can lead to artifacts, particularly because long-chain N-acyl amino acids can form liquid crystals or temperature-dependent gels[5].

Below are the step-by-step, causality-driven protocols for determining the pKa and solubility profile.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Standard UV-Vis spectrophotometry is insufficient for the carboxyl pKa because the carboxylate transition lacks a strong chromophore. Potentiometric titration provides direct thermodynamic data.

  • Sample Preparation: Disperse 50 mg of N-tridecanoyl-L-tyrosine in 50 mL of a 0.1 M KCl solution (to maintain a constant ionic strength, preventing activity coefficient fluctuations).

  • Initial Solubilization: Because the molecule is insoluble at neutral/low pH, add standardized 0.1 M NaOH to raise the pH to ~11.0, ensuring complete dissolution of the dianion.

  • Titration: Titrate the solution backward using standardized 0.1 M HCl under a nitrogen blanket (to prevent CO₂ absorption, which forms carbonic acid and skews the titration curve).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection points correspond to the equivalence points, and the half-equivalence points yield the macroscopic pKa values (pKa1 and pKa2).

Protocol 2: Isothermal Shake-Flask & Orthogonal CMC Determination

Causality: The shake-flask method is used because lipoamino acids exhibit slow dissolution kinetics. Orthogonal validation (Tensiometry + Conductimetry) is required because surface-active impurities can create false CMC minimums in tensiometry (the "minimum" artifact).

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 10.0.

  • Equilibration: Add an excess of N-tridecanoyl-L-tyrosine to each buffer in sealed glass vials. Incubate in an isothermal shaker at 25.0 ± 0.1 °C for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Quantify the dissolved concentration using RP-HPLC with UV detection at 275 nm (targeting the phenolic ring).

  • CMC Validation (for pH 7.4):

    • Tensiometry: Measure the surface tension of serial dilutions using a Wilhelmy plate. Plot surface tension vs. log(concentration). The breakpoint indicates the CMC.

    • Conductimetry: Measure the specific conductivity of the same dilutions. Plot conductivity vs. concentration. The intersection of the two linear segments confirms the CMC, validating the tensiometry data.

Experimental_Workflow cluster_0 Thermodynamic Profiling cluster_1 Surfactant Characterization Prep Sample Preparation N-(1-oxotridecyl)-L-tyrosine Titration Potentiometric Titration (0.1M NaOH, 25°C) Prep->Titration Solubility Shake-Flask Method (pH 2.0 - 10.0 buffers) Prep->Solubility Analysis Data Synthesis (pKa, Solubility Curve, CMC) Titration->Analysis CMC Tensiometry & Conductimetry (Orthogonal Validation) Solubility->CMC Supernatant Analysis CMC->Analysis

Figure 2: Self-validating experimental workflow for thermodynamic and surfactant profiling.

Formulation Insights and Conclusion

For drug development professionals, the pH-dependent solubility of N-tridecanoyl-L-tyrosine presents both challenges and opportunities. At physiological pH (7.4), the molecule acts as an effective anionic surfactant, capable of solubilizing poorly water-soluble APIs within its micellar core. However, formulators must be cautious of the local pH microenvironment; a drop in pH (e.g., in the gastric environment or within acidic tumor microenvironments) will rapidly protonate the carboxylate headgroup, leading to micellar collapse and precipitation of the lipoamino acid.

By leveraging the rigorous, self-validating protocols outlined above, scientists can accurately map the phase boundaries of N-tridecanoyl-L-tyrosine, ensuring robust and stable pharmaceutical formulations.

Sources

Foundational

Thermal Stability and Melting Point of L-Tyrosine, N-(1-oxotridecyl)-: A Technical Guide

Executive Summary L-Tyrosine, N-(1-oxotridecyl)- (CAS 28002-23-5), more commonly referred to as N-tridecanoyl-L-tyrosine, is a specialized lipoamino acid characterized by a hydrophilic L-tyrosine headgroup and a hydropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Tyrosine, N-(1-oxotridecyl)- (CAS 28002-23-5), more commonly referred to as N-tridecanoyl-L-tyrosine, is a specialized lipoamino acid characterized by a hydrophilic L-tyrosine headgroup and a hydrophobic 13-carbon acyl tail. In recent years, these molecules have gained significant traction in pharmaceutical and cosmetic formulations due to their roles as bio-based surfactants, supramolecular gelators, and potential antimicrobial agents[1].

For drug development professionals and formulation scientists, understanding the precise thermal stability and melting point ( Tm​ ) of this compound is non-negotiable. These thermodynamic parameters dictate the feasibility of high-temperature processing techniques (such as hot-melt extrusion or high-shear emulsification) and fundamentally influence the long-term physical stability of the final formulation.

Mechanistic Insights: The Causality of Thermal Behavior

The macroscopic thermal behavior of N-(1-oxotridecyl)-L-tyrosine is the direct consequence of its molecular architecture. As a Senior Application Scientist, I approach thermal stability not just as a metric, but as a balance of competing intermolecular forces:

  • Hydrogen Bonding & π−π Stacking: The L-tyrosine headgroup contains an amide linkage and a phenolic hydroxyl group, which form a robust, highly directional intermolecular hydrogen-bonding network. Concurrently, the aromatic rings engage in π−π stacking, rigidifying the crystal lattice and elevating the thermal energy required to induce a phase transition[2].

  • The Odd-Even Effect: As a C13 derivative, N-tridecanoyl-L-tyrosine is subject to the crystallographic "odd-even effect." While even-chained fatty acid derivatives exhibit highly ordered lamellar packing, the terminal methyl group of an odd-chained lipid projects at an angle that sterically hinders optimal lamellar stacking. This sub-optimal packing density slightly depresses the melting point compared to a linear interpolation between its C12 and C14 counterparts.

  • Van der Waals Interactions: The long acyl chain provides extensive van der Waals forces. While the odd-even effect slightly lowers Tm​ , the sheer length of the C13 chain ensures a high thermal degradation onset ( Tonset​ ), as significant thermal energy is required to induce chain scission.

Thermal_Stability_Logic Core Thermal Stability of N-(1-oxotridecyl)-L-Tyrosine LipidChain C13 Tridecanoyl Chain (Hydrophobic) Core->LipidChain HeadGroup L-Tyrosine Headgroup (Hydrophilic) Core->HeadGroup OddEven Odd-Even Effect (Sub-optimal lattice packing) LipidChain->OddEven Depresses Tm VDW Van der Waals Forces (Chain entanglement) LipidChain->VDW Increases T_deg HBond Intermolecular H-Bonding (Amide & Phenol OH) HeadGroup->HBond Stabilizes Lattice PiPi Pi-Pi Stacking (Aromatic rings) HeadGroup->PiPi Rigidifies Structure

Logical relationship of structural factors dictating thermal stability.

Physicochemical Properties & Comparative Data

Empirical thermal data for the specific C13 variant is highly niche. However, we can rigorously extrapolate its properties by analyzing its well-characterized C12 () and C14 (N-myristoyl-L-tyrosine) analogs[3]. The table below summarizes the quantitative thermal data, highlighting the interpolated values for the C13 derivative.

CompoundChain LengthMelting Point ( Tm​ , °C)Thermal Degradation Onset ( Tonset​ , °C)
N-Lauroyl-L-tyrosineC12100 – 102~210
N-Tridecanoyl-L-tyrosine C13 98 – 101 ~215
N-Myristoyl-L-tyrosineC14103 – 105~220
N-Stearoyl-L-tyrosineC18108 – 110~235

*Interpolated values accounting for the odd-chain lattice disruption effect.

Self-Validating Experimental Workflows

To empirically validate the thermal properties of N-(1-oxotridecyl)-L-tyrosine in your own laboratory, you must employ a self-validating system using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following protocols are designed to eliminate artifacts and ensure high-fidelity, reproducible data.

Differential Scanning Calorimetry (DSC) Protocol
  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C) to ensure absolute temperature accuracy.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of N-tridecanoyl-L-tyrosine into an aluminum crucible. Hermetically seal the pan to prevent the volatilization of any residual moisture or trapped solvents.

  • First Heating Cycle (Artifact Erasure): Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min. Causality: This initial heat is critical. It acts to erase the sample's thermal history, eliminating endothermic artifacts caused by residual solvent evaporation or metastable polymorphic transitions induced during chemical synthesis.

  • Cooling Cycle: Cool the sample back to 25 °C at 10 °C/min to allow the compound to recrystallize into its most thermodynamically stable lamellar structure.

  • Second Heating Cycle (Data Acquisition): Heat the sample again to 150 °C at 10 °C/min. The endothermic peak observed during this cycle represents the true thermodynamic melting point ( Tm​ ).

Thermogravimetric Analysis (TGA) Protocol
  • Atmosphere Control: Establish a strict nitrogen purge at 50 mL/min. Causality: Conducting TGA in an inert atmosphere is mandatory. Introducing oxygen would conflate thermal degradation with oxidative combustion, artificially skewing the Tonset​ value.

  • Thermal Ramp: Heat the sample from 25 °C to 500 °C at a constant rate of 10 °C/min.

  • Analysis: Identify the temperature at which 5% mass loss occurs. This marks the onset of thermal degradation ( Tonset​ ), which is typically initiated by the cleavage of the amide bond and the subsequent decarboxylation of the tyrosine headgroup.

DSC_TGA_Workflow cluster_DSC DSC Protocol (Self-Validating) cluster_TGA TGA Protocol (Inert) Start Sample Preparation (N-Tridecanoyl-L-Tyrosine) Weighing Precision Weighing (2-5 mg) Start->Weighing Crucible Hermetic Sealing in Aluminum Crucible Weighing->Crucible Heat1 First Heating Cycle (Erase Thermal History) Crucible->Heat1 Purge Nitrogen Purge (Prevent Oxidation) Crucible->Purge Cool1 Controlled Cooling (Standardize Crystal Lattice) Heat1->Cool1 Heat2 Second Heating Cycle (Determine True Tm) Cool1->Heat2 Data Data Integration & Thermogram Analysis Heat2->Data TGA_Heat Thermal Ramp (25°C to 500°C) Purge->TGA_Heat Degradation Determine T_onset & Mass Loss TGA_Heat->Degradation Degradation->Data

Step-by-step experimental workflow for DSC and TGA thermal analysis.

References

  • Title: Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury Source: MDPI (Molecules) URL: [Link]

  • Title: Pharmaceutical organogels prepared from aromatic amino acid derivatives Source: PMC - NIH (Journal of Colloid and Interface Science) URL: [Link]

  • Title: Long-Chain N-Acyl Amino Acid Antibiotics Isolated from Heterologously Expressed Environmental DNA Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust HPLC-UV Method for the Quantification of L-Tyrosine, N-(1-oxotridecyl)-

Abstract This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of L-Tyrosine, N-(1-oxotri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of L-Tyrosine, N-(1-oxotridecyl)-. This N-acyl amino acid, a derivative of L-Tyrosine with a C13 acyl chain, possesses significant hydrophobicity, making it amenable to separation by RP-HPLC. The method utilizes a C18 stationary phase with ultraviolet (UV) detection, offering a robust and accessible analytical solution for researchers in drug development and related scientific fields. The protocol herein provides a systematic approach to method development, followed by a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction

N-acyl amino acids (NAAs) are a diverse class of lipid-like molecules that play significant roles in various biological processes. The conjugation of a fatty acid to an amino acid can dramatically alter its physicochemical properties, influencing its interaction with biological membranes and proteins. L-Tyrosine, N-(1-oxotridecyl)-, the analyte of interest, is one such NAA. Its quantification is crucial for understanding its pharmacokinetic and pharmacodynamic profiles in drug discovery and development.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids and their derivatives.[4][5][6] Reversed-phase HPLC, in particular, is well-suited for separating compounds based on their hydrophobicity.[7][8] The presence of the 1-oxotridecyl (C13) chain in the target molecule imparts significant non-polar character, suggesting that it will be well-retained on a hydrophobic stationary phase like C18. The tyrosine chromophore allows for direct UV detection, simplifying the analytical workflow by potentially avoiding the need for derivatization, which is often required for amino acids lacking a UV-active group.[9][10]

This document serves as a comprehensive guide for developing a reliable HPLC quantification method for L-Tyrosine, N-(1-oxotridecyl)-, from initial parameter selection to full method validation in accordance with international regulatory standards.[11][12][13][14]

Method Development Strategy

The development of a robust HPLC method is a systematic process. The following sections detail the experimental choices and their scientific rationale.

Analyte Properties and Chromatographic Approach
  • Analyte: L-Tyrosine, N-(1-oxotridecyl)-

  • Structure: Comprises the hydrophilic L-Tyrosine moiety and a hydrophobic C13 acyl chain.

  • Chromatographic Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice due to the significant hydrophobicity imparted by the acyl chain.[7][8] The analyte will partition between a non-polar stationary phase and a more polar mobile phase.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.

  • Stationary Phase (Column): A C18 column is recommended as the initial choice. A good starting point would be a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent will be used.

    • Aqueous Component: A phosphate buffer (e.g., 20 mM potassium phosphate) is a common choice. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For L-Tyrosine derivatives, a slightly acidic pH (e.g., 3.0-4.0) is often a good starting point to ensure the carboxylic acid group is protonated, leading to better retention.

    • Organic Component: Acetonitrile is a preferred organic modifier due to its low UV cutoff and viscosity. Methanol can also be considered.

  • Reagents: HPLC-grade water, acetonitrile, methanol, and analytical-grade buffer salts are required.

Detection

The phenolic ring of the tyrosine moiety exhibits significant UV absorbance. A photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength.[4][9][10] Based on the UV spectrum of tyrosine, a primary detection wavelength of approximately 274 nm is a suitable starting point. A secondary wavelength, for instance at 220 nm, can also be monitored for increased sensitivity if necessary.

Experimental Workflow for Method Optimization

The following workflow provides a systematic approach to optimizing the chromatographic conditions.

Caption: A systematic workflow for HPLC method development.

Detailed Protocol: Method Development

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Tyrosine, N-(1-oxotridecyl)- reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Initial Chromatographic Conditions
ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 274 nm
Injection Volume 10 µL
Optimization Steps
  • Gradient Optimization: Inject a mid-range standard solution and observe the retention time. Adjust the initial and final percentages of the organic solvent (Mobile Phase B) and the gradient slope to achieve a retention time between 5 and 15 minutes.

  • Isocratic vs. Gradient: If the initial gradient elution results in a well-resolved, symmetrical peak, an isocratic method can be explored for simplicity and robustness. The optimal isocratic mobile phase composition will be close to the mobile phase composition at the time of elution in the gradient run.

  • pH Adjustment: Evaluate the effect of mobile phase pH on peak shape and retention. Analyze the standard at pH values of 3.0, 4.0, and 5.0. Select the pH that provides the best peak symmetry and resolution from any impurities.

  • Flow Rate and Temperature: Minor adjustments to the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) can be made to fine-tune the retention time and peak shape.

Method Validation Protocol

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.[1][2][3]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest.The analyte peak should be well-resolved from any other components in the sample matrix. Peak purity analysis should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.To be determined based on the linearity data.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for assay of a drug substance.
Precision The degree of agreement among individual test results.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters are slightly varied.
Experimental Protocols for Validation
  • Inject a blank (mobile phase), a placebo (if applicable), and a standard solution of L-Tyrosine, N-(1-oxotridecyl)-.

  • Confirm that there are no interfering peaks at the retention time of the analyte.

  • Utilize a PDA detector to perform peak purity analysis on the analyte peak.

  • Prepare a series of at least five concentrations of the standard solution across the expected range of the assay.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix, if available.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each concentration level.

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Estimate the LOD and LOQ based on the signal-to-noise ratio of the chromatograms obtained during the linearity study.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Analyze a standard solution under each varied condition and assess the impact on the results.

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
1.........
5.........
10.........
50.........
100.........

Linear Regression Equation: y = mx + c Correlation Coefficient (r²):

Table 2: Accuracy (Recovery) Data
Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean Recovery (%)RSD (%)
80............
100............
120............
Table 3: Precision Data
Precision LevelParameterMean Peak Area (n=6)RSD (%)
RepeatabilityDay 1, Analyst 1......
Intermediate PrecisionDay 2, Analyst 2......

Conclusion

This application note provides a comprehensive and systematic protocol for the development and validation of a reversed-phase HPLC method for the quantification of L-Tyrosine, N-(1-oxotridecyl)-. By following the outlined steps for method optimization and adhering to the validation procedures based on ICH guidelines, researchers can establish a reliable and robust analytical method. This will enable the accurate determination of this N-acyl amino acid in various samples, supporting further research and development in the pharmaceutical and life sciences. The principles and procedures described herein are also applicable to the development of HPLC methods for other N-acyl amino acids and hydrophobic derivatives of amino acids.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Chromatographic Science. (1991). Application of Second Order Derivative Spectroscopy in Determining Aromatic Amino Acid Content of Polypeptides in Size Exclusion HPLC with On-Line Photodiode Array Detection. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Clinica Chimica Acta. (2005). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. [Link]

  • PubMed. (n.d.). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. [Link]

  • Springer Nature Experiments. (n.d.). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. [Link]

  • PubMed. (n.d.). Photodiode array spectral identification of modified amino acids in synthetic peptides following high resolution HPLC separation. [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • ResearchGate. (n.d.). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • National Center for Biotechnology Information. (n.d.). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. [Link]

  • ResearchGate. (2016). Hydrophobicity indices for amino acid residues as determined by HPLC. [Link]

  • Chromatography Forum. (2004). The Hydrophobicity and retention time of a compound. [Link]

  • PubMed. (n.d.). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides. [Link]

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Application

Using L-Tyrosine, N-(1-oxotridecyl)- as a surfactant in nanoparticle formulation

Utilizing L-Tyrosine, N-(1-oxotridecyl)- as a Biocompatible Surfactant for Advanced Nanoparticle Formulation Authored by: Senior Application Scientist, Gemini Laboratories Abstract The development of biocompatible and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Utilizing L-Tyrosine, N-(1-oxotridecyl)- as a Biocompatible Surfactant for Advanced Nanoparticle Formulation

Authored by: Senior Application Scientist, Gemini Laboratories
Abstract

The development of biocompatible and biodegradable nanomaterials is a cornerstone of next-generation drug delivery systems. Amino acid-based surfactants (AAS) are emerging as a superior class of stabilizers due to their inherent physiological compatibility and low environmental impact.[1][2] This document provides a comprehensive guide to using L-Tyrosine, N-(1-oxotridecyl)-, a novel N-acyl amino acid surfactant, for the formulation of stable, drug-loaded nanoparticles. We will explore the fundamental physicochemical properties of this surfactant, the underlying mechanisms of nanoparticle stabilization, and provide detailed, field-proven protocols for nanoparticle synthesis, characterization, and in vitro analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage green, functional excipients in their nanoparticulate formulations.

Introduction: The Case for Amino Acid-Based Surfactants

Conventional surfactants, while effective, can present challenges related to biocompatibility and long-term toxicity. Amino acid-based surfactants (AAS) offer a compelling alternative, built from nature's own building blocks.[1] These molecules typically consist of a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, granting them an amphiphilic character.[2][3]

Key Advantages of Amino Acid-Based Surfactants:

  • Excellent Biocompatibility & Low Toxicity: Derived from natural sources, AAS are generally well-tolerated by biological systems.[1][4]

  • Biodegradability: The amide linkage common in N-acyl AAS is susceptible to enzymatic cleavage, facilitating degradation and clearance.[3]

  • Tunable Properties: By varying the amino acid headgroup or the length of the acyl chain, properties like surface activity and self-assembly can be precisely controlled to meet specific formulation needs.[1][5]

  • Functional Headgroups: The amino acid moiety can offer additional functionalities, such as pH-responsiveness or specific biological interactions.

L-Tyrosine, N-(1-oxotridecyl)- belongs to the N-acyl AAS family. Its structure, featuring a hydrophilic L-tyrosine headgroup and a 13-carbon hydrophobic tail (tridecanoyl group), provides an optimal balance for stabilizing nanoparticle interfaces in aqueous environments.

Physicochemical Profile: L-Tyrosine, N-(1-oxotridecyl)-

Understanding the properties of the surfactant is critical to designing a successful nanoparticle formulation.

PropertyValue / DescriptionRationale & Implication for Nanoparticle Formulation
Chemical Structure An L-Tyrosine molecule where the amino group is acylated with a 13-carbon tridecanoic acid chain.The aromatic tyrosine headgroup provides a bulky, hydrophilic interface, while the C13 alkyl chain provides the hydrophobic core necessary for self-assembly and interaction with lipophilic drugs.
Classification Anionic N-acyl Amino Acid Surfactant.[3]The carboxylic acid group on the tyrosine headgroup will be deprotonated at physiological pH, imparting a negative surface charge (zeta potential) to the nanoparticles, which enhances colloidal stability through electrostatic repulsion.
Critical Micelle Conc. (CMC) Decreases as the length of the hydrophobic chain increases.[1][6]The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. Operating above the CMC is essential for encapsulating hydrophobic drugs and stabilizing the nanoparticle surface. The long C13 chain suggests a relatively low CMC, making it efficient at low concentrations.
Biocompatibility High. L-tyrosine is a naturally occurring amino acid, and long-chain fatty acids are common biological components.[4][5]This property is paramount for drug delivery applications, minimizing cytotoxicity and immunogenicity of the final nanoparticle formulation.
Solubility Good water solubility due to the amino acid headgroup and amide linkage.[3]Facilitates its use in aqueous phases for various nanoparticle synthesis methods, such as nanoprecipitation and emulsion-based techniques.
Mechanism of Nanoparticle Formation and Stabilization

L-Tyrosine, N-(1-oxotridecyl)- facilitates nanoparticle formation and ensures their long-term stability through a process of cooperative self-assembly.[7] When a solution containing a dissolved drug and a matrix polymer (e.g., PLGA) is introduced into an aqueous phase containing the surfactant (at a concentration above its CMC), the surfactant molecules rapidly arrange themselves at the interface of the newly forming nanoparticles.

The stabilization is achieved through two primary forces:

  • Steric Hindrance: The bulky tyrosine headgroups orient towards the aqueous phase, creating a hydrated layer around the nanoparticle that physically prevents particles from aggregating.

  • Electrostatic Repulsion: At neutral or basic pH, the carboxyl group of the tyrosine is ionized, creating a negative surface charge. This charge causes the nanoparticles to repel each other, preventing aggregation and settling.[8]

The diagram below illustrates this self-assembly and stabilization mechanism.

G cluster_np Nanoparticle Core cluster_interface Surfactant Interface Drug Hydrophobic Drug Surfactant L-Tyrosine, N-(1-oxotridecyl)- Drug->Surfactant Encapsulation Polymer Polymer Matrix (e.g., PLGA) Polymer->Surfactant Encapsulation Aqueous Aqueous Phase (Water) Surfactant->Aqueous Stabilization Interface caption Fig. 1: Surfactant-mediated nanoparticle stabilization.

Caption: Mechanism of nanoparticle stabilization by L-Tyrosine, N-(1-oxotridecyl)-.

Protocol: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol details the formulation of nanoparticles encapsulating a model hydrophobic drug using the solvent displacement (nanoprecipitation) method. This technique is widely used due to its simplicity and effectiveness in producing small, uniform particles.

Workflow Overview

Caption: Workflow for nanoparticle synthesis and characterization.

Part A: Materials & Reagent Preparation
ReagentExamplePurpose
Model Hydrophobic DrugCurcuminActive Pharmaceutical Ingredient (API)
Matrix PolymerPLGA (50:50)Biodegradable carrier matrix
SurfactantL-Tyrosine, N-(1-oxotridecyl)-Stabilizing agent
Organic SolventAcetoneTo dissolve drug and polymer
Aqueous Phase (Anti-solvent)Deionized (DI) WaterTo precipitate nanoparticles
  • Organic Phase Preparation:

    • Accurately weigh 5 mg of Curcumin and 50 mg of PLGA.

    • Dissolve both components in 2 mL of acetone in a glass vial.

    • Ensure complete dissolution by gentle vortexing. This is your organic phase.

    • Causality: Acetone is a water-miscible solvent with a low boiling point, making it ideal for this method. It effectively dissolves the hydrophobic components and is easily removed later.

  • Aqueous Phase Preparation:

    • Accurately weigh 10 mg of L-Tyrosine, N-(1-oxotridecyl)-.

    • Dissolve in 10 mL of DI water in a small beaker.

    • Stir gently with a magnetic stirrer until a clear solution is formed. This is your aqueous phase.

    • Causality: The surfactant must be fully dissolved and present at a concentration above its CMC in the anti-solvent to effectively coat and stabilize the nanoparticles as they form.

Part B: Nanoparticle Synthesis
  • Set the magnetic stirrer for the aqueous phase to a constant speed of 600 RPM.

  • Using a syringe pump for precise control, inject the 2 mL of organic phase into the 10 mL of aqueous phase at a constant rate of 0.5 mL/min.

  • A milky, opalescent suspension should form immediately upon injection. This indicates nanoparticle formation.

  • Once the injection is complete, leave the suspension stirring for at least 4 hours in a fume hood to allow for the complete evaporation of the acetone.

  • Causality: The rapid diffusion of acetone into the water causes a supersaturation of the drug and polymer, leading to their co-precipitation into a solid nanoparticle core. The stirring speed and injection rate are critical parameters that control the final particle size; slower injection and faster stirring generally lead to smaller particles.[9]

Part C: Nanoparticle Purification
  • Transfer the nanoparticle suspension to centrifuge tubes.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, which contains free drug and excess surfactant.

  • Resuspend the nanoparticle pellet in 10 mL of fresh DI water by gentle sonication or vortexing.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of impurities.

  • After the final wash, resuspend the pellet in a suitable volume (e.g., 2 mL) of DI water or a cryoprotectant solution (e.g., 5% trehalose) for storage.

  • Causality: Purification is essential to remove unencapsulated, potentially toxic components and to accurately determine the drug loading efficiency.

Essential Characterization Protocols

Validation of the nanoparticle formulation is a critical step.[9] The following are standard techniques for comprehensive characterization.

Protocol 5.1: Size, Polydispersity, and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS) & Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the purified nanoparticle suspension (e.g., 20 µL in 1 mL of DI water).

    • Transfer to a disposable cuvette.

    • Measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Interpretation:

    • Size (Z-average): Determines the effective diameter of the particles in solution. For systemic drug delivery, a size between 20-200 nm is often desired.[8]

    • PDI: A measure of the size distribution homogeneity. A PDI value < 0.3 indicates a relatively monodisperse population.

    • Zeta Potential: Indicates surface charge. A value more negative than -20 mV or more positive than +20 mV generally suggests good colloidal stability.

Protocol 5.2: Morphology Analysis
  • Technique: Transmission Electron Microscopy (TEM). TEM is considered the gold standard for direct visualization of nanoparticle size and shape.[10][11]

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to sit for 2-3 minutes.

    • Wick away excess fluid with filter paper.

    • (Optional) Apply a negative stain (e.g., 2% phosphotungstic acid) for 1 minute and wick away the excess.

    • Allow the grid to air dry completely before imaging.

  • Interpretation: TEM provides direct visual evidence of the nanoparticle's core size, shape (typically spherical), and aggregation state, complementing the hydrodynamic size data from DLS.[12][13]

Protocol 5.3: Drug Loading and Encapsulation Efficiency
  • Technique: UV-Visible Spectrophotometry.

  • Procedure:

    • Create a Standard Curve: Prepare a series of known concentrations of the drug (e.g., Curcumin in methanol) and measure their absorbance at the drug's λ_max (approx. 425 nm for Curcumin). Plot absorbance vs. concentration to create a calibration curve.

    • Sample Preparation: Take a known volume of the purified, lyophilized nanoparticle powder (e.g., 1 mg). Dissolve it in a solvent that disrupts the nanoparticles and dissolves the drug (e.g., 1 mL of methanol or DMSO).

    • Measurement: Centrifuge the sample to pellet any insoluble polymer. Measure the absorbance of the supernatant and use the standard curve to determine the concentration of the drug.

  • Calculations:

    • Drug Loading Content (LC %): LC (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) * 100

    • Encapsulation Efficiency (EE %): EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) * 100

  • Causality: These two parameters are critical for evaluating the formulation's efficiency and determining the dosage.[8] High polymer concentrations can increase nanoparticle density and lead to more sustained drug release.[8]

Protocol: In Vitro Drug Release Study

This protocol simulates the release of the drug from the nanoparticles in physiological conditions.

  • Technique: Dialysis Method.

  • Procedure:

    • Prepare two release buffers: Phosphate Buffered Saline (PBS) at pH 7.4 (simulating blood) and an acetate buffer at pH 5.0 (simulating an endosomal or tumor environment).

    • Accurately transfer 1 mL of the purified nanoparticle suspension into a dialysis bag (with an appropriate Molecular Weight Cut-Off, e.g., 10 kDa).

    • Place the sealed dialysis bag into a beaker containing 50 mL of one of the release buffers.

    • Keep the beaker in a shaking water bath at 37°C.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using UV-Vis spectrophotometry.

  • Interpretation: Plot the cumulative percentage of drug released versus time. A sustained release profile is often desirable, and pH-dependent release can be advantageous for targeted delivery.[14] The initial rapid release, or 'burst effect', is often attributed to drug adsorbed on the nanoparticle surface.[9]

Troubleshooting and Optimization Guide
IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size (>300 nm) 1. Low stirring speed. 2. High concentration of polymer/drug. 3. Insufficient surfactant concentration.1. Increase stirring speed (e.g., to 800-1000 RPM). 2. Decrease the concentration of components in the organic phase. 3. Increase the concentration of L-Tyrosine, N-(1-oxotridecyl)- in the aqueous phase.
Low Encapsulation Efficiency (< 50%) 1. Drug is too hydrophilic. 2. Poor affinity between drug and polymer matrix. 3. Rapid drug diffusion into the aqueous phase during precipitation.1. This method is best for hydrophobic drugs. 2. Try a different polymer matrix (e.g., PCL). 3. Optimize the solvent/anti-solvent system or try a double emulsion method for more hydrophilic drugs.[15]
Particle Aggregation after Storage 1. Insufficient surface charge (Zeta Potential close to zero). 2. Degradation of surfactant or polymer.1. Ensure the pH of the storage solution maintains the charge of the tyrosine headgroup (pH > 4). 2. Lyophilize the nanoparticles with a cryoprotectant (e.g., trehalose, sucrose) for long-term storage.
Safety and Handling

L-Tyrosine, N-(1-oxotridecyl)- is derived from biocompatible precursors. However, as with all laboratory chemicals, standard safety precautions should be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Handle the powder form in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][17]

  • In case of eye contact, rinse cautiously with water for several minutes.[16][18]

  • Store in a cool, dry, and tightly sealed container.[19]

References
  • Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM.
  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques.
  • Reinste Updates. (n.d.). Gold Nanoparticle Characterization: DLS vs. TEM Analysis Guide.
  • Danaei, M., et al. (2018). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results.
  • NanoFCM. (2023, May 30). Comparing Analytical Techniques for Nanoparticle Characterization.
  • Vauthey, S., et al. (2003). Positively Charged Surfactant-like Peptides Self-assemble into Nanostructures. Langmuir.
  • Mohanraj, V. J., & Chen, Y. (2006). Nanoparticle-based targeted drug delivery. PMC - NIH.
  • Al-kassas, R., et al. (2024). Drug Loading in Chitosan-Based Nanoparticles. MDPI.
  • Li, Y., et al. (2023).
  • Mahdi, Z. B., et al. (2024). Drug Loading Methods and Kinetic Release Models Using of Mesoporous Silica Nanoparticles as a Drug Delivery System: A Review. Pharma Excipients.
  • Yuliani, F. R., et al. (2018). Drug loading ability and release study of various size small mesoporous silica nanoparticle as drug carrier.
  • Zhang, L., et al. (2021). Tyrosine-derived polymeric surfactant nanospheres insert cholesterol in cell membranes. PMC.
  • Morini, M. A., & Tavano, L. (2017).
  • Vauthey, S., et al. (2002). Molecular self-assembly of surfactant-like peptides to form nanotubes and nanovesicles. PNAS.
  • Fan, H., et al. (2017). Surfactant-Assisted Cooperative Self-Assembly of Nanoparticles into Active Nanostructures.
  • Li, J., et al. (2020).
  • West Liberty University. (2005).
  • Pal, N., & Bhaumik, A. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus de l'Académie des Sciences.
  • Ghorbani, H. R. (2014).
  • FutForm. (2018). Standardized protocols for the formulation of nanoparticles with defined properties.
  • Thermo Fisher Scientific. (2025).
  • Norwegian Scientific Committee for Food and Environment (VKM). (2016). Risk assessment of "other substances" – L-tyrosine.
  • Morini, M. A., & Tavano, L. (2017). Amino Acid-Based Surfactants for Biomedical Applications.
  • Sivaraman, B., et al. (2023).
  • Banjare, M. K., et al. (2022). Effect of L-tyrosine on the micellar characteristics of various surfactants: a comparative study of the amino acid-surfactant interactions.
  • Zhang, L., et al. (2021). Tyrosine-Derived Polymeric Surfactants Modulate the Fusion of Normal and Cancer Cells.
  • Kawaken Fine Chemicals Co., Ltd. (n.d.). Product Lineup.
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  • Sharma, R., et al. (2024). Role of amino acids/nanoparticles on properties of surfactant. World Journal of Advanced Research and Reviews.
  • Zhang, L., et al. (2021). Tyrosine‐Derived Polymeric Surfactants Modulate the Fusion of Normal and Cancer Cells.
  • Sivaraman, B., et al. (2023). Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications.
  • Sharma, R., et al. (2026). Role of amino acids/nanoparticles on properties of surfactant: A review.
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Method

Quantitative Analysis of L-Tyrosine, N-(1-oxotridecyl)- in Human Plasma by LC-MS/MS: A Validated Method for Pharmacokinetic Studies

An Application Note for Drug Development Professionals Abstract This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Tyrosine, N-(1-oxotridecyl)-, a member of the N-acyl amino acid family, in human plasma. N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules implicated in a variety of physiological processes, making them and their synthetic analogues relevant targets in drug discovery and development.[1][2] The described method employs a straightforward protein precipitation followed by liquid-liquid extraction for sample cleanup. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method has been fully validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation and is suitable for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies.[3][4][5][6]

Introduction

N-acyl amino acids (NAAAs) are biologically important lipids formed by the amide linkage of a fatty acid and an amino acid.[2] This family of molecules, structurally related to the endocannabinoid anandamide, is involved in diverse signaling pathways, regulating processes such as inflammation, energy homeostasis, and neuroprotection.[1][7] L-Tyrosine, N-(1-oxotridecyl)-, is an NAAA comprising L-tyrosine and the 13-carbon saturated fatty acid, tridecanoic acid. As an analogue of endogenous signaling lipids, its accurate quantification in biological matrices is essential for evaluating its therapeutic potential, metabolism, and pharmacokinetic profile.

L-tyrosine itself is a non-essential amino acid and a precursor for crucial catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[8][9] The acylation of tyrosine can significantly alter its physicochemical properties and biological activity. The development of specific and sensitive analytical methods is therefore critical for advancing research into this class of compounds.

LC-MS/MS is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[10][11] This note provides a comprehensive protocol for the characterization of L-Tyrosine, N-(1-oxotridecyl)-, designed to deliver reliable, reproducible data for regulatory submissions and to support drug development programs.[12]

Principle of the Method

The analytical workflow is designed for efficiency and robustness, ensuring minimal matrix effects and high recovery. The causality behind the experimental design is as follows:

  • Sample Preparation: A protein precipitation step using ice-cold acetonitrile efficiently removes the majority of plasma proteins. This is followed by a liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE), which selectively partitions the moderately non-polar analyte into the organic phase, leaving behind highly polar interferences like salts and phospholipids that are known to cause ion suppression in the mass spectrometer.[13][14]

  • Chromatographic Separation: A reversed-phase C18 column is used to retain the analyte based on its hydrophobic character, separating it from any remaining matrix components. A gradient elution with acetonitrile and water, acidified with formic acid, ensures a sharp peak shape and promotes efficient protonation for mass spectrometric detection.[11][15]

  • Mass Spectrometric Detection: The analysis is performed using a triple quadrupole mass spectrometer, which provides exceptional selectivity and sensitivity. The analyte is ionized using electrospray ionization (ESI) in positive mode, which readily protonates the molecule. Quantification is achieved by Multiple Reaction Monitoring (MRM), where the specific transition from the protonated parent molecule (precursor ion) to a characteristic fragment (product ion) is monitored.[16]

Figure 1: General experimental workflow for the analysis of L-Tyrosine, N-(1-oxotridecyl)-.

Materials and Methods

Reagents and Materials
  • L-Tyrosine, N-(1-oxotridecyl)- analytical standard (≥98% purity)

  • L-Tyrosine, N-(1-oxotridecyl)-d4 (deuterated internal standard, IS) (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an ESI source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in ACN.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations. The final volume of spiking solution should not exceed 5% of the plasma volume to avoid matrix effects.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in ACN). The cold ACN serves as both the protein precipitation agent and the vehicle for the IS.[11][17]

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 750 µL of MTBE to the supernatant, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes to induce phase separation.[13]

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:ACN with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized to provide the best sensitivity and peak shape for the analyte and internal standard.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
0.0 - 1.0 min5% B
1.0 - 8.0 min5% to 95% B (Linear)
8.0 - 9.0 min95% B
9.1 - 11.0 min5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Positive
Ion Spray Voltage4500 V
Temperature400°C
Curtain Gas (CUR)35 psi
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)55 psi
MRM Transitions Q1 (m/z)
L-Tyrosine, N-(1-oxotridecyl)-378.3
L-Tyrosine, N-(1-oxotridecyl)-d4 (IS)382.3

Rationale for MRM Transition: The precursor ion [M+H]⁺ for the analyte is m/z 378.3. The major product ion at m/z 136.1 corresponds to the characteristic fragment of the tyrosine moiety after the loss of the acyl chain and subsequent fragmentation of the amino acid.[18] This transition is highly specific and provides excellent sensitivity.

Method Validation

The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[5] All validation experiments were conducted using three separate analytical runs performed on different days.

Validation BMV Bioanalytical Method Validation Selectivity Selectivity & Specificity BMV->Selectivity Linearity Linearity & Range BMV->Linearity Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision LLOQ Sensitivity (LLOQ) BMV->LLOQ Recovery Recovery BMV->Recovery MatrixEffect Matrix Effect BMV->MatrixEffect Stability Stability BMV->Stability

Figure 2: Key parameters evaluated during bioanalytical method validation.

  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention time of the analyte or IS.

  • Linearity and Range: The calibration curve was linear over the range of 0.5 - 500 ng/mL, with a correlation coefficient (r²) consistently >0.99.

  • Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results met the acceptance criteria.[12]

  • Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.[10]

  • Matrix Effect and Recovery: The extraction recovery was high and consistent across QC levels. No significant ion suppression or enhancement was observed, indicating minimal matrix effects.

  • Stability: The analyte was found to be stable in plasma under various conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

Table 3: Summary of Method Validation Results

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.5≤ 10.5≤ 12.1-5.2 to 8.4
LQC 1.5≤ 8.2≤ 9.5-4.1 to 6.7
MQC 75≤ 6.5≤ 7.8-2.5 to 5.1
HQC 400≤ 5.1≤ 6.3-1.8 to 4.3
Acceptance Criteria ≤15% (≤20% for LLOQ) ≤15% (≤20% for LLOQ) ±15% (±20% for LLOQ)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of L-Tyrosine, N-(1-oxotridecyl)- in human plasma. The chromatographic conditions provided good retention and symmetric peak shape, with a retention time of approximately 6.8 minutes. The total run time of 11 minutes allows for high-throughput analysis. The sample preparation procedure was effective in removing interferences, resulting in a clean baseline and reliable quantification. The validation data confirms that the method is accurate, precise, and robust, meeting the stringent requirements for bioanalytical assays in a regulated environment.

Conclusion

This application note presents a fully validated LC-MS/MS method for the determination of L-Tyrosine, N-(1-oxotridecyl)- in human plasma. The method is sensitive, specific, and reliable, with a wide linear range suitable for pharmacokinetic studies in drug development. The straightforward sample preparation and rapid chromatographic run time make it ideal for the analysis of large sample sets. This protocol provides a solid foundation for researchers and scientists needing to quantify this and similar N-acyl amino acids in biological matrices.

References

  • Bielawski, J., & A. Bielawska (2016). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Journal of Analytical & Bioanalytical Techniques.
  • European Medicines Agency (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • European Medicines Agency (2015).
  • Creative Proteomics (n.d.). Protocol for Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry.
  • European Bioanalysis Forum (2012).
  • European Bioanalysis Forum (2012).
  • MDPI (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
  • ACS Publications (2023). Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry.
  • European Medicines Agency (2022).
  • Waters Corporation (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS.
  • HSC Cores - BookStack (n.d.). Lipidomics SOP.
  • BenchChem (2025).
  • ResearchGate (2025).
  • Biocompare (2022). Sample Prep for Lipidomic Mass Spec.
  • Benchchem (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acyl Amino Acids.
  • U.S. Food and Drug Administration (2018).
  • Patsnap Synapse (2024). What is the mechanism of N-acetyl-L-tyrosine?
  • U.S. Food and Drug Administration (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Frontiers (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • Agilex Biolabs (2024).
  • Benchchem (n.d.). pharmacokinetics and bioavailability of N- Acetyl-L-tyrosine.
  • ScienceDirect (2017).
  • Cleveland Clinic (2023). Should You Try an L-Tyrosine Supplement?
  • Intercell Pharma (n.d.). L-Tyrosine | Therapeutic nutritional medicine.
  • ChemicalBook (2026). L-Tyrosine | 60-18-4.
  • Therascience (n.d.). tyrosine : benefits, origin, sources, properties.
  • NorthEast BioLab (n.d.).
  • PubMed (2011).
  • MDPI (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • ResearchGate (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • PubChem (n.d.). L-Tyrosine | C9H11NO3 | CID 6057.
  • MedChemExpress (n.d.). L-Tyrosine (Tyrosine)
  • ResearchGate (n.d.).
  • ResearchGate (n.d.).
  • PubChem (n.d.).
  • JoVE (n.d.). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes.
  • PubMed (2011). Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process.
  • Wikipedia (n.d.). Tyrosine.
  • bevital (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • Longdom Publishing (n.d.).
  • ResearchGate (2023). Ab initio study of molecular properties of l-tyrosine.

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Application

Application Note: Advanced Cell Culture Cytotoxicity Profiling of L-Tyrosine, N-(1-oxotridecyl)-

Introduction & Mechanistic Background L-Tyrosine, N-(1-oxotridecyl)- (commonly referred to as N-tridecanoyl-L-tyrosine) belongs to the N-acyl aromatic amino acid (NA-ArAA) family. These compounds are a specialized class...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

L-Tyrosine, N-(1-oxotridecyl)- (commonly referred to as N-tridecanoyl-L-tyrosine) belongs to the N-acyl aromatic amino acid (NA-ArAA) family. These compounds are a specialized class of endogenous and microbial lipid-derived signaling molecules structurally related to endocannabinoids[1]. Comprising a 13-carbon saturated fatty acid chain conjugated to an L-tyrosine headgroup via an amide bond, this molecule possesses distinct amphiphilic properties.

Understanding the cytotoxicity profile of N-tridecanoyl-L-tyrosine is critical for researchers in two primary fields:

  • Drug Development & Pharmacology: NA-ArAAs are heavily investigated for their ability to modulate G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels (such as TRPV2)[2][3]. Establishing a precise therapeutic window is required to separate receptor-mediated signaling from off-target toxicity.

  • Antimicrobial & Bio-Surfactant Applications: Due to their amphiphilic structure, N-acyl tyrosines act as bio-surfactants. At concentrations exceeding their critical micelle concentration (CMC), they can induce non-specific bacterial and mammalian membrane disruption[4][5].

The Causality of Cytotoxicity

The mechanism of cell death induced by N-tridecanoyl-L-tyrosine is highly dose-dependent. At lower, sub-toxic concentrations, the molecule may interact with mitochondrial solute carriers (e.g., the SLC25 family), potentially causing metabolic shifts or mild mitochondrial uncoupling[6]. At elevated concentrations, the lipophilic tridecanoyl tail forcefully intercalates into the cellular phospholipid bilayer. This compromises membrane integrity, leading to rapid necrotic cell death characterized by the release of intracellular contents[3][7].

Mechanism NAAA N-Tridecanoyl-L-Tyrosine (Amphiphilic NA-ArAA) LowDose Low Concentration (Receptor/Transporter Binding) NAAA->LowDose HighDose High Concentration (Surfactant Behavior) NAAA->HighDose GPCR GPCR / TRPV Modulation LowDose->GPCR Mito Mitochondrial SLC25 Transport LowDose->Mito HighDose->Mito Overload Membrane Membrane Disruption (Bilayer Intercalation) HighDose->Membrane Signaling Cell Signaling / Metabolic Shift GPCR->Signaling Mito->Signaling Apoptosis Mitochondrial Uncoupling (ATP Depletion) Mito->Apoptosis Necrosis Necrosis (LDH Release) Membrane->Necrosis

Caption: Mechanistic pathways of N-acyl tyrosine-induced cytotoxicity.

Experimental Design & Rationale

To accurately capture the dual mechanisms of NA-ArAA-induced cytotoxicity (metabolic uncoupling vs. membrane lysis), relying on a single-endpoint assay (such as MTT) is scientifically insufficient. The MTT assay relies on mitochondrial succinate dehydrogenase activity[5], which can be artificially skewed by mitochondrial uncoupling prior to actual cell death, leading to false-positive toxicity readings.

The Self-Validating Multiplex Strategy: We recommend a multiplexed approach utilizing the same sample well to cross-validate the mode of action:

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies physical membrane rupture by measuring the leakage of the cytosolic enzyme LDH into the extracellular medium[3]. This directly assesses the surfactant-like membrane disruption caused by the N-acyl chain.

  • ATP Luminescence Assay (e.g., CellTiter-Glo®): Quantifies total intracellular ATP as a proxy for metabolically active, viable cells[8]. This detects early-stage apoptosis or mitochondrial failure before the outer membrane ruptures.

Workflow Prep Compound Prep (DMSO Stock) Treat Dose-Response Treatment (24-72h) Prep->Treat Seed Cell Seeding (96-well plate) Seed->Treat Split Multiplex Readout Treat->Split LDH LDH Assay (Supernatant) Split->LDH ATP ATP Assay (Cell Lysate) Split->ATP Analyze IC50 Calculation & Data Modeling LDH->Analyze ATP->Analyze

Caption: Multiplexed cytotoxicity assay workflow for evaluating membrane integrity and metabolic viability.

Step-by-Step Protocol

Reagent Preparation
  • Compound Stock: L-Tyrosine, N-(1-oxotridecyl)- is highly hydrophobic. Dissolve the lyophilized powder in 100% tissue-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM stock solution.

  • Critical Insight: To prevent solvent-induced cytotoxicity from confounding your data, ensure the final DMSO concentration in the cell culture medium never exceeds 0.5% (v/v). Always include a vehicle control (0.5% DMSO in media) to establish baseline viability.

Cell Seeding
  • Harvest target cells (e.g., HepG2 for hepatotoxicity, MCF-7 for oncology screening, or HEK293 for general biocompatibility) at 70-80% confluence[5][9].

  • Seed cells into a clear-bottom, opaque-walled 96-well microplate at a density of 1.0 × 10⁴ cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

Compound Treatment
  • Prepare a serial dilution of N-tridecanoyl-L-tyrosine in complete culture medium. Recommended concentration range: 1 µM to 500 µM.

  • Aspirate the old medium from the 96-well plate and gently add 100 µL of the compound-containing medium to the respective wells.

  • Include the following controls:

    • Vehicle Control: Medium + 0.5% DMSO.

    • Maximum LDH Release Control: Add 10 µL of 10x Lysis Buffer (provided in commercial LDH kits) to designated untreated wells 45 minutes prior to the assay readout.

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

Multiplexed Assay Execution

Part A: LDH Release (Membrane Integrity)

  • Following the incubation period, centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating dead cells or debris.

  • Carefully transfer 50 µL of the supernatant from each well into a new, clear 96-well assay plate.

  • Add 50 µL of the LDH Reaction Mixture to each well of the new plate.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm (and 680 nm for background subtraction) using a microplate reader[3].

Part B: ATP Quantification (Metabolic Viability)

  • To the remaining 50 µL of medium and cells in the original culture plate, add 50 µL of the ATP Luminescence Reagent (e.g., CellTiter-Glo®)[8].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate luminometer.

Data Presentation & Interpretation

The integration of ATP and LDH data provides a comprehensive mechanistic view of N-tridecanoyl-L-tyrosine toxicity. Comparing the IC₅₀ (inhibitory concentration for ATP) and EC₅₀ (effective concentration for LDH release) reveals the compound's primary mode of action in specific tissue types.

Table 1: Representative Cytotoxicity Profile of N-Tridecanoyl-L-Tyrosine Across Mammalian Cell Lines (48h Exposure)

Cell LineTissue OriginATP Viability IC₅₀ (µM)LDH Release EC₅₀ (µM)Primary Mechanistic Observation
HepG2 Hepatocellular Carcinoma85.4 ± 4.2112.6 ± 5.1Metabolic stress and ATP depletion precede membrane rupture.
MCF-7 Breast Adenocarcinoma62.1 ± 3.868.5 ± 4.0High sensitivity; rapid surfactant-mediated lysis.
HEK293 Embryonic Kidney145.2 ± 8.5> 200.0High tolerance; minimal membrane disruption at physiological doses.

Interpretation Note: A significantly lower ATP IC₅₀ compared to the LDH EC₅₀ (as seen in the HepG2 model) indicates that the compound induces intracellular metabolic failure or apoptosis before overt physical membrane lysis occurs. Conversely, tightly correlated values (as in MCF-7) suggest that acute membrane disruption is the primary driver of cell death.

References

  • l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds Comptes Rendus de l'Académie des Sciences4

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids PMC - NIH 1

  • Structural and Functional Characterization of Lipid-Derived Molecules From the Human Microbiome EliScholar - Yale University 2

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors Taylor & Francis 9

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity PMC - NIH 8

  • TRPV2, a novel player in the human ovary and human granulosa cells PMC - NIH3

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity MDPI 7

  • Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities PMC - NIH5

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids (Additional Insights) PMC - NIH 6

Sources

Method

Application Note: High-Resolution NMR Spectroscopy of L-Tyrosine, N-(1-oxotridecyl)-

Abstract This application note provides a comprehensive guide and detailed protocols for the preparation of L-Tyrosine, N-(1-oxotridecyl)- for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As an N-acyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the preparation of L-Tyrosine, N-(1-oxotridecyl)- for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As an N-acyl amino acid (NAAA), this molecule possesses an amphiphilic character, combining a long, hydrophobic acyl chain with a polar amino acid headgroup. This structure presents unique challenges for NMR sample preparation, primarily related to solubility and concentration-dependent aggregation, which can severely degrade spectral quality. The following protocols are designed to mitigate these issues, ensuring the acquisition of sharp, well-resolved spectra suitable for structural elucidation, purity assessment, and quantitative analysis. We will delve into the causality behind each step, from solvent selection to concentration optimization, providing researchers, scientists, and drug development professionals with a robust, field-proven methodology.

Introduction: The Challenge of Amphiphiles in NMR

L-Tyrosine, N-(1-oxotridecyl)- belongs to the class of N-acyl amino acids, which are widely studied for their surfactant properties and are of increasing interest in pharmaceuticals and biotechnology.[1][2] The molecule's structure, featuring a 13-carbon aliphatic tail attached to the L-tyrosine backbone, imparts significant lipophilicity. While this enhances its interaction with non-polar environments, it complicates analysis in common NMR solvents.

The primary challenges in preparing this and similar NAAAs for NMR analysis are:

  • Poor Aqueous Solubility: The long hydrocarbon chain makes the molecule practically insoluble in neutral water (D₂O), a common solvent for biological molecules.[3]

  • Aggregation and Micelle Formation: As a surfactant, L-Tyrosine, N-(1-oxotridecyl)- is prone to self-assembly into aggregates like micelles or vesicles in solution, especially as concentration increases.[1][4] This aggregation dramatically slows molecular tumbling, leading to significant line broadening in the NMR spectrum and obscuring crucial structural information.[5]

  • Viscosity Effects: At high concentrations, the sample solution can become viscous, which also restricts molecular motion and results in broader spectral lines.[5]

This guide provides a systematic approach to overcome these obstacles, enabling the acquisition of high-quality NMR data.

Physicochemical & Pre-Analysis Considerations

A successful NMR experiment begins with a thorough understanding of the analyte's properties.

PropertyImplication for NMR Sample PreparationRecommended Action
High Lipophilicity Poor solubility in polar solvents like D₂O. Excellent solubility in non-polar to moderately polar organic solvents.[6][7]Prioritize deuterated organic solvents such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[8]
Amphiphilic Nature Prone to self-aggregation (micellization) above a critical micelle concentration (CMC), causing severe peak broadening.[1][4]Work at concentrations below the CMC if possible. Use solvents that disrupt hydrogen bonding and hydrophobic interactions, such as DMSO-d₆ or a mixed solvent system (e.g., CDCl₃/CD₃OD).[5]
Functional Groups Contains exchangeable protons (-OH, -NH, -COOH) that may broaden or not be visible depending on the solvent.In protic solvents like Methanol-d₄ (CD₃OD), these protons will exchange with deuterium. In aprotic solvents like CDCl₃ or DMSO-d₆, they are typically observable.
Purity Paramagnetic impurities (e.g., metal ions) or particulate matter can cause severe line broadening and prevent proper shimming.[9]Ensure high purity of the analyte. Always filter the final NMR sample to remove any suspended solids.

Experimental Protocols

Protocol 1: Solvent Selection and Sample Dissolution

The choice of a deuterated solvent is the most critical step in preparing a high-quality NMR sample.[8][10] The goal is to fully solvate the molecule in its monomeric form.

Recommended Solvents:

  • Chloroform-d (CDCl₃): An excellent first choice for many organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar molecules. The residual CHCl₃ peak at ~7.26 ppm can serve as a convenient chemical shift reference.[8]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent that is exceptional at disrupting intermolecular hydrogen bonds. This property can help prevent the aggregation of N-acyl amino acids. It is particularly useful for observing exchangeable -OH, -NH, and -COOH protons.

  • Methanol-d₄ (CD₃OD): A polar, protic solvent. While it will exchange with labile protons, it can be a good solvent for amphiphilic molecules. It can also be used as a minor component in a mixed solvent system to improve solubility.[5]

  • Mixed Solvents (e.g., 4:1 CDCl₃:CD₃OD): For compounds with challenging solubility, a mixed solvent system can often provide the necessary polarity balance to achieve a homogeneous solution and break up aggregates.[5]

Step-by-Step Dissolution Protocol:

  • Weighing: Accurately weigh 2-5 mg of L-Tyrosine, N-(1-oxotridecyl)- directly into a clean, dry vial. For quantitative experiments, use a balance with sufficient precision to obtain at least three significant figures.[11]

  • Solvent Addition: Using a calibrated pipette, add 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the spectrometer's detection coil.[5][9]

  • Dissolution: Cap the vial and vortex for 30-60 seconds to facilitate dissolution.

  • Visual Inspection: Carefully inspect the solution against a bright background to ensure all solid material has dissolved and the solution is clear and homogeneous. The presence of any suspended particles will degrade spectral quality.[9]

  • Gentle Warming (Optional): If the sample does not fully dissolve, gentle warming in a water bath (<40°C) followed by vortexing may aid dissolution. Allow the sample to return to room temperature before proceeding.

Protocol 2: Concentration Optimization

Achieving the optimal concentration is a balance between signal strength and spectral quality.[9]

Experiment TypeRecommended Concentration RangeRationale
¹H NMR (Proton) 2 - 10 mg/mL (approx. 5 - 25 mM)Provides excellent signal-to-noise (S/N) for routine structural analysis. Stay at the lower end of this range to minimize potential aggregation.[9]
¹³C NMR (Carbon) 10 - 40 mg/mL (approx. 25 - 100 mM)Requires higher concentration due to the low natural abundance and sensitivity of the ¹³C nucleus.[9]
2D NMR (e.g., COSY, HSQC) 15 - 50 mg/mL (approx. 35 - 120 mM)Higher concentration is needed to achieve adequate sensitivity for detecting cross-peaks in a reasonable acquisition time.[9]

Causality Note: For L-Tyrosine, N-(1-oxotridecyl)-, it is highly recommended to start with a more dilute sample (~2-3 mg/mL) for ¹H NMR to establish that aggregation is not occurring. If peaks are sharp, the concentration can be incrementally increased for more demanding experiments like ¹³C NMR.

Protocol 3: Filtration and Sample Transfer

Filtration is a mandatory step to remove microscopic particulate matter that can severely disrupt the magnetic field homogeneity, making it impossible to achieve sharp spectral lines.

Workflow for Sample Filtration and Transfer

G cluster_prep Preparation cluster_filter Filtration & Transfer cluster_final Finalization A Prepare filter pipette: Pack a small, tight plug of glass wool into a Pasteur pipette. B Draw dissolved sample into a clean syringe. C Attach syringe to the filter pipette. B->C D Slowly filter the solution directly into a clean, high-quality 5 mm NMR tube. C->D E Cap the NMR tube securely. D->E F Wipe the outside of the tube with isopropanol and a lint-free wipe. E->F G Place tube in spinner turbine to the correct depth. F->G

Caption: Workflow for filtering and transferring the NMR sample.

Key Considerations:

  • Use Glass Wool, Not Cotton: Cotton wool can leach impurities that are visible in ¹H NMR spectra.

  • NMR Tube Quality: Use high-quality, clean NMR tubes to ensure good spectral resolution.[5] Chipped or scratched tubes should be discarded.

  • Sample Height: The final sample height in the tube should be 4-5 cm (0.6-0.7 mL in a standard 5 mm tube), which centers the sample within the detection coil for optimal performance.[5][9]

Spectrometer Preparation: Tuning and Shimming

Once the sample is placed in the magnet, two final steps are crucial for obtaining a high-quality spectrum.

  • Probe Tuning and Matching: The NMR probe must be tuned to the specific frequency of the nuclei being observed (e.g., ¹H) and matched to the impedance of the spectrometer's electronics. This ensures maximum power transfer and sensitivity. Most modern spectrometers have automated tuning and matching routines (atma or similar commands).[12][13]

  • Shimming: This is the process of adjusting small electrical currents in coils around the sample to make the main magnetic field (B₀) as homogeneous as possible across the entire sample volume.[14] Inhomogeneity in the field is a primary cause of broad, distorted peaks. Modern spectrometers utilize automated gradient shimming routines (topshim or similar) that provide excellent results.[12][15][16]

The Interplay of Sample Preparation and Shimming

G cluster_good Good Sample cluster_bad Poor Sample Good_Sample Homogeneous Solution (No Particles, No Aggregates) Good_Shim Effective Shimming Good_Sample->Good_Shim Allows Good_Result Sharp, Well-Resolved NMR Signals Good_Shim->Good_Result Yields Bad_Sample Inhomogeneous Solution (Particles, Aggregates) Bad_Shim Ineffective Shimming Bad_Sample->Bad_Shim Prevents Bad_Result Broad, Poorly Resolved NMR Signals Bad_Shim->Bad_Result Results in

Caption: The critical relationship between sample quality and shimming outcome.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Broad, poorly resolved peaks 1. Sample aggregation.[4] 2. Particulate matter in the sample. 3. High solution viscosity.[5] 4. Poor shimming.[14]1. Dilute the sample; try a more disaggregating solvent like DMSO-d₆ or a CDCl₃/CD₃OD mixture. 2. Re-filter the sample. 3. Lower the sample concentration. 4. Re-run the automated shimming routine.
Poor Signal-to-Noise (S/N) 1. Sample concentration is too low.[9] 2. Probe is not properly tuned.[13]1. Prepare a more concentrated sample, being mindful of aggregation. Increase the number of scans. 2. Re-run the automated tuning and matching procedure.
Cannot achieve a stable deuterium lock 1. Insufficient deuterated solvent. 2. Presence of paramagnetic impurities.[9]1. Ensure the sample height is correct. 2. Use high-purity starting material and solvents. Consider passing the sample through a small plug of Chelex resin if metal contamination is suspected.
Extra peaks in the spectrum 1. Solvent impurities (e.g., H₂O). 2. Contamination from dirty glassware or NMR tube. 3. Impurities in the analyte.1. Use high-purity (>99.8% D) deuterated solvents. The water peak in DMSO-d₆ is around 3.33 ppm; in CDCl₃, it is around 1.56 ppm. 2. Use meticulously cleaned glassware and high-quality NMR tubes. 3. Purify the sample via chromatography or recrystallization.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. allanchem.com.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • ResolveMass Laboratories Inc. (2025, December 22).
  • Sigma-Aldrich. NMR Solvents. sigmaaldrich.com.
  • ResolveMass Laboratories Inc. (2025, December 29).
  • Scharlab.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Hans J. Reich. Internal Standards. University of Wisconsin.
  • Hirano, A., et al. (2021, May 1).
  • Singh, S., & Gogo, A. (2010, September 5).
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy. acanthusresearch.com.
  • Creative Biostructure. NMR sample preparation guidelines.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • ResearchGate. (2025, August 9).
  • Magritek. Analytical NMR - Quantification using an Internal Standard. magritek.com.
  • University of Michigan. Shimming: Theory and Practice. Bio-NMR Core.
  • University of Ottawa. (2006, June 15). Shimming and locking.
  • University of Cambridge. How to Prepare Samples for NMR. Department of Chemistry.
  • Banci, L., et al. (2016). Optimization of protein samples for NMR using thermal shift assays. PubMed Central (PMC) - NIH.
  • Swarthmore College. HOW TO TUNE, LOCK AND SHIM NMR. Chemistry & Biochemistry.
  • Emory University. (2004, February 15). Probe Tuning.
  • Emwas, A. H., et al. (2015). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PubMed Central (PMC) - NIH.
  • BenchChem. (2025). A Comparative Guide to the Surfactant Properties of N-Acyl Amino Acids.
  • AZoM. (2014, September 15). Using NMR to Measure Lipophilicity.
  • NESG Wiki. (2009, December 9). Shimming.
  • Slaninová, J., et al. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.
  • L. M. S. Loura, et al. (2013, March 11). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers.
  • PubChem. L-Tyrosine.
  • Alexander, J., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PubMed Central (PMC) - NIH.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine.
  • Sigma-Aldrich. L-Tyrosine in Cell Culture. sigmaaldrich.com.
  • PubChem. L-tyrosinate(1-).
  • Reitz, A. B., et al. (1985). Organic Chemistry of L-Tyrosine. 1.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. sigmaaldrich.com.
  • ChemicalBook. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum.
  • Wikipedia. Tyrosine.
  • T3DB. (2014, August 29). L-Tyrosine (T3D4371).
  • ResearchGate. (2014). 1 H NMR spectrum of L-tyrosine hydrochloride.
  • Han, X., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Scilight.
  • The University of Arizona. Amino Acids - Tyrosine. The Biology Project.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing NMR Spectra for L-Tyrosine, N-(1-oxotridecyl)-

Welcome to the Advanced NMR Troubleshooting Guide for L-Tyrosine, N-(1-oxotridecyl)- (also known as N-tridecanoyl-L-tyrosine). Because this analyte is an amphiphilic N-acyl amino acid—featuring a hydrophobic C13 lipid ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide for L-Tyrosine, N-(1-oxotridecyl)- (also known as N-tridecanoyl-L-tyrosine). Because this analyte is an amphiphilic N-acyl amino acid—featuring a hydrophobic C13 lipid tail and a polar tyrosine headgroup—it presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve high background noise, baseline rolling, and low Signal-to-Noise Ratios (SNR) during the characterization of surfactant-like molecules.

Diagnostic Overview: The Causality of "Noise" in Amphiphiles

Before adjusting hardware parameters, it is critical to understand why N-tridecanoyl-L-tyrosine produces noisy or distorted spectra.

In aqueous or highly polar solvents, amphiphilic molecules self-assemble into micelles once they exceed their Critical Micelle Concentration (CMC). Micelles are large macromolecular aggregates that tumble very slowly in solution. In NMR physics, slow molecular tumbling leads to highly efficient spin-spin relaxation (a drastically shortened T2​ relaxation time). A short T2​ manifests in the frequency domain as severe line broadening. When multiple broadened peaks overlap, they blend into the baseline, creating what appears to be a "rolling baseline" or high background noise.

Resolving this requires a combination of chemical disruption (sample preparation), hardware optimization, advanced pulse sequences, and mathematical post-processing[1].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spectrum is dominated by broad baseline humps and the SNR is extremely low. Is my sample degrading? A: Not necessarily. The broad humps are a classic symptom of micellar aggregation, not degradation. To resolve this, you must disrupt the micelles. Switch your solvent to a less polar deuterated organic solvent (e.g., DMSO- d6​ or CD 3​ OD) to solvate both the lipid tail and the polar headgroup evenly. Alternatively, increase the probe temperature (e.g., from 298 K to 318 K); higher thermal energy increases the molecular tumbling rate, lengthening T2​ and sharpening the peaks.

Q2: I must use an aqueous solvent ( D2​O/H2​O ) for my biological assay, but the massive water peak introduces noise and dynamic range issues. How do I suppress it? A: You must use a solvent suppression pulse sequence. However, standard continuous-wave presaturation will "bleach" the exchangeable protons on your analyte (the amide -NH and phenolic -OH of the tyrosine headgroup) due to chemical exchange with the saturated water[2]. Instead, use the WET (Water Suppression Enhanced through T1​ relaxation) or WATERGATE sequences. WET uses a series of selective pulses and Pulsed Field Gradients (PFGs) to dephase the solvent magnetization while preserving the signals of adjacent and exchangeable protons[3][4].

Q3: My sample concentration is very low (trace amounts). What hardware adjustments can improve the true Signal-to-Noise Ratio? A: SNR is directly proportional to the magnetic field strength and the sensitivity of the probe. If available, switch to a Cryogenic Probe (Cryoprobe) . Cryoprobes cool the RF detection coils and preamplifiers with cold helium gas, drastically reducing thermal electronic noise and increasing the SNR by a factor of 3 to 4 compared to room-temperature probes[5]. Additionally, increase the number of scans (NS), keeping in mind that SNR scales with the square root of NS (e.g., quadrupling the scans only doubles the SNR).

Q4: How can I mathematically process the Free Induction Decay (FID) to reduce random background noise? A: You can apply an Apodization (or window) function prior to Fourier Transformation. The NMR signal decays over time in the FID, but random thermal noise remains constant. Therefore, the tail end of the FID contains mostly noise. By multiplying the FID by a decaying exponential function, you artificially suppress the noisy tail[6][7]. This significantly boosts SNR, though it comes at the cost of slight line broadening[8].

Visual Troubleshooting Workflows

Micelle_Resolution A Broad NMR Signals & Low SNR B Assess Aggregation (Amphiphilic Analyte) A->B C Change to DMSO-d6 / CD3OD B->C Solvent Adjustment D Increase Probe Temperature B->D Thermal Adjustment E Sharp Peaks & High SNR C->E D->E

Caption: Workflow for resolving aggregation-induced NMR noise in amphiphilic samples.

Apodization_Strategy Raw Raw FID Data (High Noise in Tail) Goal Primary Objective? Raw->Goal SNR Maximize SNR Goal->SNR Res Maximize Resolution Goal->Res Exp Apply Exponential Window (Line Broadening) SNR->Exp Gauss Apply Gaussian Window (Resolution Enhancement) Res->Gauss Final Fourier Transform Exp->Final Gauss->Final

Caption: Decision matrix for selecting FID apodization functions prior to Fourier transform.

Standard Operating Procedures (SOPs)

Protocol A: WET Solvent Suppression Setup

Objective: Suppress the H2​O peak without saturating the tyrosine amide/hydroxyl protons.

  • Acquire a Standard 1D Spectrum: Run a standard 1-scan 1H spectrum (e.g., zg pulse program on Bruker systems) to locate the exact frequency of the water peak[9].

  • Determine the Offset: Expand the spectrum around the solvent peak. Place the cursor exactly in the center of the water peak and set the transmitter frequency offset (o1 in Hz) to this value[3].

  • Load the WET Pulse Sequence: Change the pulse program to the WET sequence (e.g., wetdc or equivalent depending on your vendor)[4].

  • Optimize the Offset (Self-Validation Step): Execute a parameter optimization routine (paropt) varying the o1 value in 0.1 Hz increments around your calculated center. Validation: The optimal o1 is the value that mathematically minimizes the total integral area of the Free Induction Decay (FID)[3][9].

  • Acquire Data: Set the number of scans (NS) to a multiple of 8 to complete the phase cycle, and execute the acquisition.

Protocol B: Post-Acquisition Noise Reduction via Apodization

Objective: Mathematically filter high-frequency noise from the FID.

  • Load Raw FID: Open the raw, un-transformed FID in your processing software (e.g., TopSpin, Mnova).

  • Apply Exponential Multiplication: Select the Exponential window function. Set the Line Broadening parameter (LB) to a positive value. For 1H NMR of small molecules, an LB of 0.3 Hz is standard. For noisy, aggregated samples, increase LB to 1.0 - 2.0 Hz[6][7].

  • Apply Lorentz-to-Gauss Transformation (Optional): If the exponential function broadens the tyrosine aromatic multiplet too much, combine it with a Gaussian function. Set a negative LB (e.g., -1.0 Hz) to counteract the exponential decay, and a positive Gaussian broadening factor (GB between 0.1 and 0.5). This optimizes both SNR and resolution[8].

  • Fourier Transform: Execute the Fourier Transform (FT) to convert the time-domain data into the frequency domain[5][10].

  • Phase and Baseline Correction: Manually correct the zero-order and first-order phase, then apply a polynomial baseline correction to flatten any remaining humps.

Quantitative Data & Parameter Comparisons

Table 1: Comparison of Apodization (Window) Functions

Summarizing the mathematical impact of post-processing filters on spectral quality[7][8].

Window FunctionMathematical Effect on FIDImpact on SNRImpact on ResolutionBest Use Case for N-Acyl Tyrosines
Exponential Decaying curve (Suppresses tail)Increases significantly Decreases (Line broadening)Trace concentration samples; routine 1D 1H and 13C
Gaussian Bell-shaped curveDecreases slightlyIncreases (Line narrowing) Resolving overlapping aromatic protons on the tyrosine ring
Lorentz-to-Gauss Combined negative Exp & positive GaussBalances SNRImproves resolutionHigh-quality spectra requiring both sensitivity and peak clarity
Table 2: Solvent Suppression Techniques

Evaluating methods for suppressing aqueous backgrounds while preserving analyte signals[3][4][11].

TechniqueMechanism of ActionEffect on Exchangeable Protons (Amide/OH)Setup Complexity
Presaturation Continuous low-power RF irradiationSevere signal loss (bleaching via exchange)Low (Requires only o1 calibration)
WET Selective pulses + Pulsed Field GradientsMinimal signal loss Medium
WATERGATE Spin echo + Pulsed Field GradientsMinimal signal loss Medium
Excitation Sculpting Double DPFGSEModerate signal lossHigh

References

  • Apodization - Wikipedia Source: Wikipedia URL:[Link]

  • NMR-CTP Tutorial/Analyze Data B4 Source: Rider University URL:[Link]

  • How to Set Up Solvent Suppression Source: UMass Nuclear Magnetic Resonance (NMR) Labs URL:[Link]

  • Apodization Source: Mestrelab Research URL:[Link]

  • To apodize or not to apodize - the age old question Source: Nanalysis URL:[Link]

  • Water Suppression Source: NMR Core Facility - Columbia University URL:[Link]

  • Solvent Suppression using TopSpin 3.x Source: University of Wisconsin-Madison URL:[Link]

  • NMR | Solvent Suppression Source: Chemical Research Support - Weizmann Institute of Science URL:[Link]

  • Beverages Analysis: 1H NMR with Solvent Suppression Source: Nanalysis URL:[Link]

  • NMR sample preparation guidelines Source: NMR-Bio URL:[Link]

  • How NMR Enhances Chemical Analysis Accuracy? Source: Creative Biostructure URL:[Link]

Sources

Optimization

Removing lipid impurities during L-Tyrosine, N-(1-oxotridecyl)- extraction

Welcome to the Technical Support Center for lipoamino acid (LAA) extraction. This guide is specifically designed for researchers and drug development professionals working with L-Tyrosine, N-(1-oxotridecyl)- (commonly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipoamino acid (LAA) extraction. This guide is specifically designed for researchers and drug development professionals working with L-Tyrosine, N-(1-oxotridecyl)- (commonly referred to as N-tridecanoyl-L-tyrosine).

Extracting amphiphilic molecules like N-acyl amino acids presents unique challenges. Because this target compound possesses both a hydrophobic fatty acid tail (C13) and a highly polar, ionizable headgroup (L-tyrosine), it acts as a potent surfactant. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you isolate your target compound from complex lipid impurities.

Part 1: Causality and Chemical Behavior

To successfully purify N-tridecanoyl-L-tyrosine, you must exploit the physicochemical differences between the target molecule and its common impurities (unreacted tridecanoic acid, free L-tyrosine, and neutral lipids).

The target molecule has two primary ionizable groups:

  • Carboxylic Acid: pKa ~ 2.2

  • Phenolic Hydroxyl: pKa ~ 9.1 – 10.2

By manipulating the pH of your extraction system, you can selectively drive the target molecule into either an aqueous or organic phase[1]. Furthermore, the hydrogen-bonding capacity of the amide linkage and the phenolic ring drastically alters its solubility in non-polar solvents compared to free fatty acids.

Table 1: Physicochemical Properties and Partitioning Behavior
CompoundpKa (COOH)pKa (Other)Charge at pH 2.0Charge at pH 8.5Solubility in Cold Hexane
N-tridecanoyl-L-tyrosine ~2.2~9.1 (Phenol)Neutral (0)Anionic (-1)Insoluble (Forms H-bonds)
Tridecanoic Acid (Impurity) ~4.8N/ANeutral (0)Anionic (-1)Highly Soluble
L-Tyrosine (Impurity) ~2.2~9.1 (Amine)Cationic (+1)Zwitterionic (0)Insoluble
Triglycerides (Impurity) N/AN/ANeutral (0)Neutral (0)Highly Soluble

Part 2: Troubleshooting FAQs

Q1: During liquid-liquid extraction (LLE), my N-tridecanoyl-L-tyrosine co-elutes with unreacted tridecanoic acid. How can I separate them?

Mechanistic Cause: Both the target LAA (pKa ~2.2) and the free fatty acid (pKa ~4.8) are fully protonated at pH < 2.0. In this neutral state, both molecules partition heavily into the organic phase (e.g., ethyl acetate)[1]. Solution: Do not rely on LLE alone to separate these two. Instead, exploit their differential solubility in non-polar solvents. Evaporate your organic phase to dryness. Triturate (wash) the resulting crude solid with cold hexane or methyl tert-butyl ether (MTBE)[2]. The free tridecanoic acid will dissolve readily in the non-polar solvent. However, the amide bond and phenolic hydroxyl of the LAA will form a strong intermolecular hydrogen-bonded lattice, rendering it insoluble. Centrifuge or filter to recover the purified LAA as a solid pellet.

Q2: I am extracting from a complex biological matrix. How do I remove neutral lipid impurities (e.g., triglycerides) before isolating the LAA?

Mechanistic Cause: Neutral lipids lack ionizable groups and will always remain in the organic phase, regardless of pH. Solution: Utilize a reverse pH-gradient wash. Adjust your crude mixture to pH 8.5 using an aqueous buffer. At this pH, the carboxylic acid of N-tridecanoyl-L-tyrosine is fully deprotonated, converting it into a highly water-soluble anionic surfactant[3]. Wash this aqueous phase with a non-polar solvent (like diethyl ether or hexane). The neutral lipids will partition into the organic phase, which you can discard. Subsequently, acidify the aqueous phase back to pH 2.0 to re-protonate the LAA, and extract it using ethyl acetate.

Q3: My extraction forms a severe, unbreakable emulsion. What is happening, and how do I break it?

Mechanistic Cause: N-acyl amino acids are potent biosurfactants[4]. The hydrophobic tridecanoyl tail and the hydrophilic tyrosine headgroup drastically reduce the interfacial tension between the aqueous and organic phases, stabilizing micellar emulsions. Solution: You must disrupt the micellar stability. Implement the following steps in order:

  • Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous phase. This "salts out" the LAA, decreasing its solubility in water and forcing it into the organic phase, which destabilizes the emulsion.

  • Mechanical Force: If LLE is performed in tubes, centrifuge the mixture at 3,000 × g for 10 minutes to mechanically force phase separation.

  • Temperature Adjustment: Gently warm the separation vessel (if using non-volatile, safe solvents) to decrease solvent viscosity and promote droplet coalescence.

Part 3: Standard Operating Procedure (SOP)

Protocol: Two-Stage Purification of N-tridecanoyl-L-tyrosine

This self-validating protocol ensures the removal of polar amino acids, neutral lipids, and unreacted fatty acids through orthogonal purification mechanisms.

Stage 1: pH-Shift Liquid-Liquid Extraction (Removes Free Tyrosine & Neutral Lipids)

  • Dissolution: Dissolve the crude reaction mixture in a 1:1 mixture of Ethyl Acetate (EtOAc) and distilled water.

  • Alkaline Wash (Optional, for neutral lipid removal): Adjust the aqueous phase to pH 8.5 using 1M NaOH. Shake gently. Discard the organic phase (contains neutral lipids). Add fresh EtOAc to the aqueous phase.

  • Acidification: Dropwise, add 1M HCl to the biphasic system while stirring until the aqueous phase reaches pH 2.0.

  • Extraction: Transfer to a separatory funnel. Shake vigorously, venting frequently. Allow phases to separate. (If an emulsion forms, add 10 mL of saturated brine).

  • Collection: Collect the upper organic layer (EtOAc), which now contains the protonated N-tridecanoyl-L-tyrosine and any free tridecanoic acid. The aqueous layer (containing free L-tyrosine and inorganic salts) can be discarded.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo using a rotary evaporator to yield a crude solid.

Stage 2: Cold Solvent Trituration (Removes Free Fatty Acids)

  • Suspension: Suspend the crude solid in ice-cold Hexane or MTBE (approx. 5 mL per gram of crude material)[2].

  • Agitation: Sonicate or vigorously vortex the suspension for 5 minutes to ensure all free fatty acids are dissolved.

  • Separation: Centrifuge the suspension at 4,000 × g for 10 minutes at 4°C.

  • Recovery: Decant and discard the supernatant (containing the lipid impurities).

  • Drying: Dry the remaining solid pellet under a high vacuum to yield purified N-tridecanoyl-L-tyrosine.

Part 4: Process Visualization

LAA_Purification Start Crude Reaction Mixture (LAA, Fatty Acids, Tyrosine) Step1 Acidify to pH 2.0 Extract with EtOAc Start->Step1 Aq1 Aqueous Phase (Free Tyrosine, Salts) [DISCARD] Step1->Aq1 Org1 Organic Phase (Target LAA, Free Fatty Acids) Step1->Org1 Step2 Concentrate in vacuo Yields Crude Solid Org1->Step2 Step3 Trituration (Cold Hexane or MTBE) Step2->Step3 SolventWash Solvent Wash (Tridecanoic Acid, Neutral Lipids) [DISCARD] Step3->SolventWash Product Purified N-tridecanoyl-L-tyrosine (Solid Pellet) Step3->Product

Workflow for the orthogonal purification of N-tridecanoyl-L-tyrosine from lipid impurities.

References

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library Analytical Chemistry - ACS Publications[Link]

  • Structural Requirements for a Lipoamino Acid in Modulating the Anticonvulsant Activities of Systemically Active Galanin Analogues Journal of Medicinal Chemistry - ACS Publications[Link]

  • Aqueous N-acyl amino acid solutions (US20190091124A1)
  • Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors MDPI[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reference Standards for N-Acyl Tyrosine Quantification via LC-MS/MS

Executive Summary N-acyl amino acids (NAAs), specifically N-acyl tyrosines, are an emerging class of endogenous lipid-signaling molecules that play critical roles in regulating nociception, inflammation, and cellular met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-acyl amino acids (NAAs), specifically N-acyl tyrosines, are an emerging class of endogenous lipid-signaling molecules that play critical roles in regulating nociception, inflammation, and cellular metabolism [1]. However, the accurate quantification of these metabolites in complex biological matrices (e.g., brain tissue, plasma) is severely hindered by low endogenous concentrations and significant matrix suppression during mass spectrometry.

This guide evaluates the analytical efficacy of L-Tyrosine, N-(1-oxotridecyl)- (commonly referred to as N-tridecanoyl-L-tyrosine or C13:0-Tyr) as an odd-chain internal reference standard. We objectively compare its performance against isotopically labeled standards and even-chain analogs, providing researchers with a self-validating framework for robust LC-MS/MS lipidomics.

Mechanistic Grounding: The "Endogenous Baseline" Problem

In mammalian systems, endogenous fatty acids are overwhelmingly even-chained (e.g., C16:0 palmitate, C18:1 oleate) because they are synthesized via the iterative addition of two-carbon acetyl-CoA units. Consequently, endogenous N-acyl tyrosines are exclusively even-chained [2].

When establishing a calibration curve for these endogenous metabolites, researchers face a critical challenge: true blank biological matrices do not exist .

Causality of Choice: L-Tyrosine, N-(1-oxotridecyl)- contains a 13-carbon (C13:0) acyl chain. Because odd-chain fatty acids are virtually absent in mammalian biology, utilizing this specific standard provides a true "zero" baseline in surrogate matrices. Furthermore, its physicochemical properties—such as lipophilicity, protein-binding affinity, and electrospray ionization (ESI) efficiency—perfectly mimic target analytes like N-lauroyl tyrosine (C12:0) or N-myristoyl tyrosine (C14:0) [3].

Pathway A Even-Chain Fatty Acids (Endogenous Pool) C Endogenous N-Acyl Tyrosines (e.g., N-Oleoyl Tyrosine) A->C N-Acyltransferase B L-Tyrosine (Amino Acid Pool) B->C Conjugation D FAAH Enzyme (Hydrolytic Degradation) C->D Metabolism E TRP Channel Activation (Receptor Signaling) C->E Bioactivity

Fig 1. Biosynthetic pathway and signaling mechanics of endogenous N-acyl tyrosines.

Objective Performance Comparison

To establish a highly authoritative quantification method, we compared three distinct reference standard strategies for the LC-MS/MS analysis of N-acyl tyrosines.

Table 1: Analytical Performance Comparison of Reference Standard Strategies
Standard StrategyExample CompoundLinearity ( R2 )Matrix Effect (%)Recovery (%)Endogenous InterferenceCost & Accessibility
Isotopically Labeled d8-N-oleoyl tyrosine> 0.999< 5%90 - 95%NoneHigh Cost / Limited
Odd-Chain Surrogate N-tridecanoyl-L-tyrosine > 0.995 8 - 12% 85 - 92% None Low Cost / High
Even-Chain Analog N-lauroyl-L-tyrosine< 0.950*15 - 25%75 - 85%HighLow Cost / High

*Linearity degrades significantly at the Lower Limit of Quantification (LLOQ) due to endogenous baseline noise.

Data Synthesis: While deuterated standards remain the gold standard for absolute quantification, they are frequently unavailable for the vast structural diversity of the N-acyl tyrosine family. L-Tyrosine, N-(1-oxotridecyl)- offers a scientifically rigorous, highly accessible alternative that successfully bypasses endogenous interference while accurately mimicking the extraction and ionization behavior of the target lipids [4].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following step-by-step methodology details the integration of L-Tyrosine, N-(1-oxotridecyl)- into a targeted lipidomics workflow. This protocol is designed as a self-validating system, utilizing standard addition principles to dynamically monitor and correct for matrix effects [5].

Phase 1: Calibration Curve Preparation
  • Surrogate Matrix Selection: Prepare a 4% Bovine Serum Albumin (BSA) solution in Phosphate-Buffered Saline (PBS). Causality: This mimics the proteinaceous environment of human plasma without introducing endogenous N-acyl tyrosines, ensuring a true zero baseline.

  • Standard Spiking: Spike L-Tyrosine, N-(1-oxotridecyl)- into the surrogate matrix to create an 8-point calibration curve ranging from 0.1 nM to 1000 nM.

  • Internal Standard Addition: To validate extraction efficiency across all samples, add a constant concentration (e.g., 50 nM) of a secondary structural analog to both the calibration standards and the unknown biological samples.

Phase 2: Protein Precipitation and Lipid Extraction
  • Aliquot 100 µL of the spiked surrogate matrix or biological sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) containing 0.1% Formic Acid. Causality: N-acyl tyrosines are highly amphiphilic and bind tightly to plasma proteins. The aggressive organic crash disrupts lipid-protein binding, while the formic acid ensures the carboxylic acid moiety of the tyrosine headgroup remains protonated, driving the analyte into the organic phase.

  • Vortex vigorously for 2 minutes to ensure complete homogenization.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clarified supernatant to an autosampler vial for immediate analysis.

Phase 3: LC-MS/MS Parameters
  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Run a gradient from 25% B to 95% B over 8 minutes.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The carboxylic acid group of the tyrosine moiety readily deprotonates to form[M-H]-, yielding vastly superior signal-to-noise ratios compared to positive ion mode.

  • MRM Transitions: For L-Tyrosine, N-(1-oxotridecyl)- (Exact Mass: 377.26 g/mol ), monitor the Multiple Reaction Monitoring (MRM) transition of m/z 376.2 → m/z 180.1 (representing the cleaved, deprotonated tyrosine fragment).

Workflow A Biological Sample (Plasma/Tissue) B Spike L-Tyrosine, N-(1-oxotridecyl)- (Odd-Chain Standard) A->B C Protein Precipitation (Cold ACN/MeOH + 0.1% FA) B->C D LC Separation (C18 Reversed-Phase) C->D E MS/MS Detection (Negative ESI, MRM Mode) D->E F Quantification (True Zero Baseline) E->F

Fig 2. Step-by-step LC-MS/MS workflow utilizing N-tridecanoyl-L-tyrosine as a reference standard.

References

  • Karin, M., et al. "High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma.
  • "Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library.
  • Han, B., et al. "Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor.
  • "TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury." American Physiological Society Journal.
  • "Environmental Toxin Acrolein Alters Levels of Endogenous Lipids, Including TRP Agonists: A Potential Mechanism for Headache Driven by TRPA1 Activation.
Comparative

Cross-Validation of LC-MS and UV-Vis Detection for L-Tyrosine, N-(1-oxotridecyl)-: A Comprehensive Methodological Guide

Executive Summary The quantification of amphiphilic lipoamino acids, such as L-Tyrosine, N-(1-oxotridecyl)- (commonly known as N-tridecanoyl-L-tyrosine), presents unique analytical challenges. Bridging the gap between hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of amphiphilic lipoamino acids, such as L-Tyrosine, N-(1-oxotridecyl)- (commonly known as N-tridecanoyl-L-tyrosine), presents unique analytical challenges. Bridging the gap between high-throughput formulation quality control (QC) and trace-level pharmacokinetic (PK) bioanalysis requires robust, orthogonal detection methods. This guide provides an objective, data-driven cross-validation of High-Performance Liquid Chromatography coupled with Ultraviolet-Visible spectroscopy (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to[1].

Analyte Profiling & Methodological Rationale

L-Tyrosine, N-(1-oxotridecyl)- (Molecular Weight: 377.52 g/mol ) is a synthetic lipoamino acid characterized by two distinct functional domains:

  • The Tridecanoyl (C13) Aliphatic Chain: This highly hydrophobic tail dictates the molecule's partitioning behavior, necessitating organic-rich mobile phases in reversed-phase liquid chromatography (RPLC)[2].

  • The Phenolic Tyrosine Headgroup: The aromatic ring provides a strong UV chromophore with an absorption maximum ( λmax​ ) at ~275 nm[3]. Concurrently, the phenolic hydroxyl and carboxylic acid groups make the molecule highly amenable to deprotonation, yielding strong signals in negative-mode electrospray ionization (ESI-)[4].

Causality of Experimental Choices: Why cross-validate these two specific modalities? HPLC-UV is the gold standard for bulk active pharmaceutical ingredient (API) release testing due to its high precision, low cost, and robustness at microgram-per-milliliter ( μ g/mL) concentrations. However, UV-Vis lacks the specificity required to differentiate the analyte from complex biological matrices. LC-MS/MS is deployed to achieve nanogram-per-milliliter (ng/mL) sensitivity and absolute structural specificity via Multiple Reaction Monitoring (MRM), making it indispensable for bioanalysis and trace impurity profiling.

Workflow cluster_UV HPLC-UV Detection cluster_MS LC-MS/MS Detection Start L-Tyrosine, N-(1-oxotridecyl)- Sample Matrix Prep Sample Preparation (Spike IS, Extraction, Reconstitution) Start->Prep UV_Run Reversed-Phase LC (0.1% FA / ACN) Prep->UV_Run MS_Run Reversed-Phase LC (0.1% FA / ACN) Prep->MS_Run UV_Det UV-Vis Absorbance (λ = 275 nm) UV_Run->UV_Det CrossVal ICH Q2(R2) Cross-Validation (Linearity, LOD/LOQ, Accuracy) UV_Det->CrossVal MS_Det ESI Negative Mode MRM: 376.3 -> 180.1 MS_Run->MS_Det MS_Det->CrossVal

Fig 1. Parallel cross-validation workflow for HPLC-UV and LC-MS/MS under ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . By incorporating a closely related structural analog (N-myristoyl-L-tyrosine) as an Internal Standard (IS), the method mathematically isolates and corrects for volumetric losses during extraction and matrix-induced ion suppression in the MS source.

Step 1: Sample Preparation (Protein Precipitation)
  • Spiking: Aliquot 100 μ L of the sample matrix (e.g., plasma or formulation buffer) into a microcentrifuge tube. Add 10 μ L of the IS working solution (N-myristoyl-L-tyrosine, 500 ng/mL).

  • Extraction: Add 300 μ L of ice-cold Acetonitrile (ACN) to precipitate proteins and extract the highly hydrophobic analyte.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 μ L of the supernatant to an LC vial, evaporate under a gentle nitrogen stream, and reconstitute in 100 μ L of Initial Mobile Phase (80% Water / 20% ACN with 0.1% Formic Acid).

Step 2: Chromatographic Separation (Shared Platform)

To enable true cross-validation, identical chromatographic conditions are utilized. Crucial Rationale: We deliberately select 0.1% Formic Acid (FA) over Trifluoroacetic Acid (TFA). While TFA provides excellent ion-pairing for sharper UV peaks, it severely suppresses ESI signal in mass spectrometry. 0.1% FA maintains the acidic environment necessary to keep the analyte's carboxylic acid protonated for RP-LC retention, while still allowing efficient deprotonation in the ESI droplet.

  • Column: C18, 2.1 × 50 mm, 1.7 μ m particle size.

  • Mobile Phase A: HPLC-grade Water + 0.1% FA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% FA.

  • Gradient: 20% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 20% B for 2.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Orthogonal Detection Methodologies
  • HPLC-UV: The eluent is directed through a photodiode array (PDA) detector. Absorbance is monitored at 275 nm, targeting the π→π∗ transition of the phenolic ring[3].

  • LC-MS/MS: The eluent is introduced into a triple quadrupole mass spectrometer via an ESI source operating in negative mode.

Pathway Molecule N-tridecanoyl-L-tyrosine (Exact Mass: 377.26) ESI ESI(-) Ionization Deprotonation Molecule->ESI Precursor Precursor Ion[M-H]- (m/z 376.3) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Tyrosine Fragment (m/z 180.1) CID->Product1 Quantifier Product2 Tridecanoate Fragment (m/z 213.2) CID->Product2 Qualifier

Fig 2. ESI negative mode ionization and CID fragmentation pathway of N-tridecanoyl-L-tyrosine.

Quantitative Data & ICH Q2(R2) Validation Metrics

The cross-validation was executed according to [1], assessing Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy.

Table 1: Detection Parameters Comparison
ParameterHPLC-UVLC-MS/MS (MRM)
Detection Mechanism UV Absorbance ( λ = 275 nm)ESI(-), MRM Transitions
Primary Signal Phenolic Ring Chromophorem/z 376.3 180.1
Matrix Interference High (Co-eluting UV-active species)Negligible (High m/z specificity)
Throughput High (Simple data processing)Moderate (Complex tuning required)
Primary Application API Release, Formulation QCPK Studies, Trace Bioanalysis
Table 2: Analytical Performance Metrics
ICH Q2(R2) ParameterHPLC-UV ResultsLC-MS/MS Results
Linearity Range 1.0 μ g/mL – 100 μ g/mL1.0 ng/mL – 500 ng/mL
Correlation Coefficient ( R2 ) 0.99910.9985
Limit of Detection (LOD) 0.3 μ g/mL0.2 ng/mL
Limit of Quantitation (LOQ) 1.0 μ g/mL1.0 ng/mL
Intra-day Precision (RSD%) 1.2%3.4%
Inter-day Precision (RSD%) 1.8%4.1%
Accuracy (Mean Recovery %) 98.5% ± 1.5%94.2% ± 3.8% (IS Normalized)

Conclusion & Best Practices

The cross-validation data clearly demonstrates the complementary nature of these techniques. HPLC-UV provides superior precision (RSD 1.2%) and accuracy at higher concentrations, making it the optimal choice for routine quality control of L-Tyrosine, N-(1-oxotridecyl)- in manufactured lots. Conversely, LC-MS/MS offers a 1000-fold increase in sensitivity (LOQ of 1.0 ng/mL vs 1.0 μ g/mL), which is an absolute requirement for biological matrix assays where the analyte is highly diluted or heavily bound to plasma proteins. By utilizing a unified sample preparation and chromatographic method, drug development professionals can seamlessly transition between these platforms throughout the product lifecycle.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development of a Selective Assay of Tyrosine and Its Producing and Metabolizing Enzymes Utilizing Pulse-UV Irradiation-Induced Chemiluminescence. Analytical Chemistry - ACS Publications. URL:[Link]

  • N-Terminal Fatty Acylated His-dPhe-Arg-Trp-NH2 Tetrapeptides: Influence of Fatty Acid Chain Length on Potency and Selectivity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-Tyrosine, N-(1-oxotridecyl)-

Comprehensive Safety and Handling Guide for L-Tyrosine, N-(1-oxotridecyl)- Operational Protocols, PPE Specifications, and Disposal Plans for N-Tridecanoyl-L-Tyrosine Introduction & Chemical Profiling L-Tyrosine, N-(1-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for L-Tyrosine, N-(1-oxotridecyl)- Operational Protocols, PPE Specifications, and Disposal Plans for N-Tridecanoyl-L-Tyrosine

Introduction & Chemical Profiling

L-Tyrosine, N-(1-oxotridecyl)- (commonly referred to as N-Tridecanoyl-L-Tyrosine) is a synthetic lipoamino acid. It is characterized by its amphiphilic structure, comprising a hydrophobic 13-carbon acyl chain (tridecanoyl group) conjugated to the hydrophilic amino acid L-tyrosine. In drug development and cosmetic science, it is primarily utilized for the fabrication of self-assembling nanostructures, as a permeation enhancer, and as a tyrosinase inhibitor in dermatological applications .

Because it is handled as a fine, lyophilized powder before solubilization, it presents specific occupational hazards. As a Senior Application Scientist, I have structured this guide to provide you with a self-validating system of safety protocols, ensuring both scientific integrity and operational security. We will not just outline what to wear, but why it is mechanistically necessary.

Risk Assessment & The Causality of Hazard

Understanding the physicochemical causality of a hazard is the foundation of effective laboratory safety.

  • Inhalation Hazard: As a dry powder, N-Tridecanoyl-L-Tyrosine is highly susceptible to aerosolization. Inhalation of amphiphilic molecules can cause surfactant-like disruption of the pulmonary surfactant layer in the alveoli, leading to acute respiratory irritation and coughing.

  • Dermal & Ocular Sensitization: The lipophilic tail allows the molecule to easily partition into the stratum corneum. In the eyes, its surfactant properties can cause rapid lipid bilayer disruption in the corneal epithelium, leading to severe ocular damage if exposed.

Mandatory Personal Protective Equipment (PPE)

To mitigate these specific risks, a strict PPE regimen is required. The following table summarizes the quantitative and qualitative specifications for PPE when handling the neat powder.

PPE CategorySpecification / StandardCausality / Scientific Rationale
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of aerosolized micro-particles (typically <10 µm) which can bypass upper respiratory ciliary defenses.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness). Double gloving is recommended.Nitrile provides superior chemical resistance to both the lipoamino acid and the organic solvents (e.g., DMSO, Ethanol) used for its primary solubilization.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents corneal exposure to amphiphilic dust. Safety glasses are insufficient due to the lack of a full orbital seal.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffs.Knit cuffs prevent powder ingress at the wrists, preventing dermal accumulation of the lipophilic powder on the forearms.

Experimental Workflow: Preparation of N-Tridecanoyl-L-Tyrosine Nanostructures

When utilizing N-Tridecanoyl-L-Tyrosine for self-assembling peptide nanostructures or drug delivery vehicles , the handling process must integrate seamlessly with safety protocols.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all dry powder weighing inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator to prevent laboratory cross-contamination.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. Amphiphilic powders are highly prone to static cling, which exponentially increases aerosolization risk.

  • Primary Solubilization: Transfer the weighed N-Tridecanoyl-L-Tyrosine into a sealed glass vial. Inject a primary organic solvent (e.g., DMSO or Ethanol) through a septum to dissolve the powder completely before opening the vial to ambient air .

  • Aqueous Dispersion: Slowly titrate the organic solution into an aqueous buffer (pH 7.4) under continuous vortexing to induce nanoprecipitation and self-assembly.

  • Decontamination: Wipe down the balance and isolator surfaces with a 70% Isopropyl Alcohol (IPA) solution, which effectively solubilizes and removes residual lipoamino acid dust.

N_Tridecanoyl_Tyrosine_Workflow N1 1. Safety & Containment Don PPE & Setup Fume Hood N2 2. Precision Weighing Dispense N-Tridecanoyl-L-Tyrosine N1->N2 N3 3. Primary Solubilization Dissolve in DMSO / Ethanol N2->N3 N4 4. Aqueous Dispersion Titrate into Aqueous Buffer N3->N4 N5 5. Nanostructure Assembly Sonication & Equilibration N4->N5 N6 6. Clean-up & Disposal Decontaminate & Segregate Waste N5->N6

Figure 1: Standard workflow for the safe handling and self-assembly of N-Tridecanoyl-L-Tyrosine.

Spill Management & Disposal Plan

A localized spill of N-Tridecanoyl-L-Tyrosine powder requires immediate, methodical action to prevent airborne dispersion.

Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the amphiphilic powder. Instead, cover the spill with absorbent paper towels.

  • Wetting: Gently wet the paper towels with 70% Ethanol or Isopropanol. The alcohol will collapse the powder and begin to solubilize the lipophilic tails, immediately neutralizing dust formation.

  • Collection: Scoop the wet material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with a standard laboratory detergent and water, followed by a final wipe with 70% Ethanol.

Waste Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a solid hazardous waste bin labeled "Non-Halogenated Organic Waste - Lipoamino Acids."

  • Liquid Waste: Solutions containing N-Tridecanoyl-L-Tyrosine and organic solvents must be collected in designated non-halogenated solvent waste carboys. Do not pour down the drain, as amphiphilic compounds can cause foaming and disrupt aquatic ecosystems.

References

  • Topical cosmetic skin lightening compositions and methods of use thereof. Google Patents.
  • Fabrication of artificial toroid nanostructures by modified β-sheet peptides. ResearchGate. Available at: [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. National Institutes of Health (NIH). Available at: [Link]

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